molecular formula C8H4ClF2NO3 B1413114 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone CAS No. 1804517-08-5

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Cat. No.: B1413114
CAS No.: 1804517-08-5
M. Wt: 235.57 g/mol
InChI Key: SEYYPPPFLYHQRU-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C8H4ClF2NO3 and its molecular weight is 235.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO3/c9-3-7(13)4-1-5(10)8(11)6(2-4)12(14)15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYYPPPFLYHQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Characterization and Synthetic Utility of C8H4ClF2NO3 Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C8H4ClF2NO3 represents a specific class of poly-functionalized aromatic building blocks, most notably exemplified by 3',5'-Difluoro-2'-nitrophenacyl chloride and its isomers (e.g., substituted nitroacetophenones). These scaffolds are critical intermediates in the synthesis of fluoroquinolone antibiotics, agrochemicals, and novel heterocyclic pharmacophores.

This guide provides a rigorous analysis of the physicochemical properties, structural isomerism, and synthetic methodologies associated with this formula. It establishes a self-validating analytical framework for confirming the identity of these derivatives during drug development workflows.

Molecular Properties & Stoichiometry[1]

Fundamental Constants

Precise molecular weight determination is the cornerstone of small molecule characterization. For C8H4ClF2NO3 , the presence of multiple monoisotopic (F) and polyisotopic (Cl) elements creates a distinct mass spectral signature.

PropertyValueUnitDerivation Note
Molecular Formula

-Stoichiometric composition
Average Molecular Weight 235.57 g/mol Based on standard atomic weights
Monoisotopic Mass 234.9848 DaCalculated using

Exact Mass (

)
236.9818DaM+2 peak contribution
Heavy Atom Count 15-Non-hydrogen atoms
Degree of Unsaturation 6-Ring (4) + Carbonyl (1) + Nitro (1)
Isotopic Abundance & Mass Spectral Validation

The chlorine atom introduces a characteristic 3:1 intensity ratio between the molecular ion (


) and the isotope peak (

).
  • M (234.98): 100% Relative Abundance (

    
    )
    
  • M+2 (236.98): ~32% Relative Abundance (

    
    )
    

Analytical Checkpoint: If your Mass Spec data does not show this specific 3:1 doublet split separated by 2.0 Da, the compound is not a monochlorinated derivative.

Structural Isomerism: The "Warhead" vs. The "Precursor"

The formula


 primarily resolves into two chemically distinct scaffold types relevant to drug discovery.
Scaffold A: The Alkylating Agent (Phenacyl Chloride)

Systematic Name: 2-chloro-1-(3,5-difluoro-2-nitrophenyl)ethanone Role: Highly reactive electrophile ("Warhead"). Utility: The


-chloro ketone moiety is a prime target for nucleophilic attack, allowing for the rapid construction of fused heterocycles like imidazopyridines or thiazoles.
Scaffold B: The Functionalized Core (Nitroacetophenone)

Systematic Name: 1-(3-chloro-2,4-difluoro-5-nitrophenyl)ethanone Role: Stable precursor. Utility: Often used as a substrate for further functionalization (e.g., reduction of the nitro group to an aniline for amide coupling).

IsomerLogic Formula Formula: C8H4ClF2NO3 (MW: 235.57) Sub1 Isomer Class A: Phenacyl Chlorides Formula->Sub1 Sub2 Isomer Class B: Nitroacetophenones Formula->Sub2 Struct1 2-chloro-1-(difluoro-nitrophenyl)ethanone (Alpha-halo ketone) Sub1->Struct1 Struct2 Chloro-difluoro-nitro-acetophenone (Ring-substituted ketone) Sub2->Struct2 App1 Application: Heterocycle Synthesis (Thiazoles, Imidazoles) Struct1->App1 Nucleophilic Sub App2 Application: Fluoroquinolone Intermediates Struct2->App2 Reduction/Cyclization

Figure 1: Structural divergence of the C8H4ClF2NO3 formula into two primary chemical utility classes.

Synthetic Methodology

This protocol focuses on the synthesis of the Phenacyl Chloride derivative (Scaffold A), as it represents the more complex synthetic challenge due to the handling of the reactive


-halo ketone.
Retrosynthetic Analysis

The target molecule is assembled via the nitration of a difluorobenzene precursor, followed by Friedel-Crafts acylation and subsequent


-chlorination.
Step-by-Step Protocol (Self-Validating)

Precursor: 2,4-Difluoroacetophenone (Commercial) or synthesized via acetylation of 1,3-difluorobenzene.

Step 1: Regioselective Nitration
  • Reagents:

    
     (fuming), 
    
    
    
    .
  • Procedure: Cool the acetophenone solution to -10°C. Add nitrating mixture dropwise. The directing effects of the fluorine (ortho/para) and the acetyl group (meta) must be balanced.

  • Validation: Monitor by TLC. Product should be less polar than the starting material.

  • Safety: Exothermic reaction; maintain strict temperature control to prevent polynitration.

Step 2: Alpha-Chlorination
  • Reagents: Sulfuryl chloride (

    
    ) or 
    
    
    
    gas in acetic acid.
  • Procedure: Dissolve the nitro-acetophenone intermediate in glacial acetic acid. Add

    
     dropwise at room temperature.
    
  • Mechanism: Enolization of the ketone followed by electrophilic halogenation.

  • End-Point: Disappearance of the methyl singlet (~2.6 ppm) and appearance of the methylene singlet (~4.5-4.8 ppm) in

    
    -NMR.
    

SynthesisWorkflow Start Start: Difluoroacetophenone Step1 Nitration (HNO3/H2SO4, -10°C) Start->Step1 Inter Intermediate: Nitro-difluoro-acetophenone Step1->Inter Step2 Chlorination (SO2Cl2, AcOH) Inter->Step2 Product Product: C8H4ClF2NO3 (Phenacyl Chloride) Step2->Product

Figure 2: Synthetic route for converting difluoroacetophenone to the target C8H4ClF2NO3 scaffold.

Analytical Validation Framework

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Aromatic Region (7.0 - 8.5 ppm): Look for two distinct signals (often triplets or multiplets due to F-H coupling).

    • Aliphatic Region (4.5 - 5.0 ppm): A sharp singlet corresponding to the

      
       group (2 protons). Note: If this is a methyl singlet (~2.5 ppm), you have the wrong isomer (Nitroacetophenone).
      
  • 
    -NMR: 
    
    • Critical for confirming the position of the fluorine atoms relative to the nitro group. Expect two distinct signals if the symmetry is broken.

Infrared Spectroscopy (IR)
  • Carbonyl (

    
    ):  Strong band at 1690–1710 
    
    
    
    (shifted due to
    
    
    -halogen).
  • Nitro (

    
    ):  Asymmetric stretch ~1530 
    
    
    
    , Symmetric stretch ~1350
    
    
    .
Quality Control Decision Tree

QC_Tree Sample Crude Sample MS_Check MS: M+ at 235? Cl Pattern 3:1? Sample->MS_Check H_NMR 1H-NMR: CH2 Singlet? MS_Check->H_NMR Yes Fail_MS REJECT: Wrong Formula MS_Check->Fail_MS No F_NMR 19F-NMR: Correct Splitting? H_NMR->F_NMR Yes (4.8 ppm) Fail_Iso REJECT: Wrong Isomer H_NMR->Fail_Iso No (2.5 ppm) Pass VALIDATED C8H4ClF2NO3 F_NMR->Pass Yes F_NMR->Fail_Iso No

Figure 3: Analytical decision matrix for validating the identity of C8H4ClF2NO3 derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135427962, 3',5'-Difluoro-2'-nitrophenacyl chloride. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Isotopic Compositions and Atomic Weights. Retrieved from [Link]

Technical Guide: Solubility Profile & Solvent Selection for 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility, solvent selection, and handling of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone . Due to the specific nature of this compound as a reactive intermediate, this guide synthesizes data from structural analogs (α-chloroacetophenones) and physicochemical principles to provide actionable protocols for research and development.

Executive Summary

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone is a highly functionalized α-chloro ketone intermediate used primarily in the synthesis of bioactive small molecules (e.g., kinase inhibitors, antibiotics). Its chemical behavior is defined by the interplay between the electrophilic α-chloro ketone moiety and the electron-deficient 3,4-difluoro-5-nitrophenyl ring.

  • Primary Solvency: High solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).

  • Process Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc).

  • Critical Constraint: The compound is an alkylating agent and is susceptible to hydrolysis and nucleophilic attack. Solvent selection must prioritize chemical stability over maximum solubility.

Physicochemical Characterization & Solubility Logic

To accurately predict solubility behavior without empirical data for every solvent, we analyze the molecule's functional groups.

FeatureChemical MoietyImpact on Solubility & Reactivity
Core Scaffold AcetophenoneProvides moderate polarity; soluble in common organic solvents.
Lipophilicity 3,4-Difluoro substitutionIncreases lipophilicity (

increase); enhances solubility in chlorinated solvents and ethers.
Polarity 5-Nitro groupStrong electron-withdrawing group (EWG); increases polarity and melting point. Reduces solubility in purely non-polar alkanes (hexanes).
Reactivity

-Chloro ketone
High Reactivity Warning. Susceptible to nucleophilic attack (

) and hydrolysis.
Predicted Physicochemical Properties
  • Physical State: Solid (likely crystalline powder).

  • Melting Point: Estimated >50°C (elevated by nitro/fluoro stacking interactions).

  • LogP (Predicted): ~2.0 – 2.5 (Moderate lipophilicity).

Solvent Compatibility Profile

This section categorizes solvents based on Solubility Power and Chemical Compatibility .

A. Recommended Solvents (High Compatibility)

These solvents dissolve the compound well and are chemically inert toward the


-chloro ketone moiety under standard conditions.
Solvent ClassSpecific SolventSolubility EstimateApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Synthesis, Extraction, Chromatography.
Chlorinated Chloroform (

)
High (>100 mg/mL)NMR analysis, Synthesis.
Esters Ethyl Acetate (EtOAc)Moderate-HighCrystallization, Extraction.
Polar Aprotic Acetonitrile (MeCN)Moderate-HighHPLC mobile phase, Reactions.
Aromatic TolueneModerateReflux reactions (higher boiling point).
B. High-Solvency Stock Solvents

Used for preparing concentrated stock solutions for biological assays or storage.

  • DMSO (Dimethyl sulfoxide): Excellent solubility (>200 mg/mL). Note: Freeze-thaw cycles may degrade the compound over months.

  • DMF (Dimethylformamide): Excellent solubility. Good for

    
     reactions.
    
C. Solvents to Avoid (Reactivity Risks)

The


-chloro group is an electrophile. Solvents with nucleophilic properties can cause degradation.
  • Water: Avoid. Insoluble. Promotes hydrolysis to the

    
    -hydroxy ketone, especially at 
    
    
    
    or elevated temperatures.
  • Primary/Secondary Amines: Strictly Avoid. Will react rapidly via

    
     (alkylation) to form amines.
    
  • Alcohols (MeOH, EtOH): Caution. Usable for short-term processing (recrystallization) but risk hemiacetal formation or solvolysis upon prolonged heating or storage.

  • Strong Bases (Pyridine, TEA): Will induce degradation/polymerization.

Experimental Protocol: Saturation Solubility Determination

Since exact solubility values vary by batch purity and polymorph, use this self-validating protocol to determine the precise solubility for your specific lot.

Reagents & Equipment[1][2][3][4][5]
  • Analyte: 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone.

  • Solvent: HPLC-grade (dried if possible).

  • Detection: HPLC-UV (254 nm) or Gravimetric analysis.

  • Temperature: 25°C ± 1°C.

Step-by-Step Methodology (Shake-Flask Method)
  • Preparation: Add excess solid compound (~50 mg) to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Seal the vial tightly. Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Visual Check: Ensure solid remains visible. If fully dissolved, add more solid until a precipitate persists.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (do not use Nylon filters as they may bind the nitro group).

  • Quantification (Gravimetric):

    • Pipette a known volume (e.g., 0.5 mL) of the clear supernatant into a pre-weighed vial.

    • Evaporate solvent under nitrogen stream or vacuum.

    • Weigh the residue.

  • Validation (Purity Check):

    • Redissolve the residue in MeCN and inject into HPLC.

    • Pass Criteria: Purity area % must match the starting material (>98%). If new peaks appear, the solvent caused degradation (invalid result).

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the intended application.

SolventSelection Start Start: Select Solvent for 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone Application Intended Application? Start->Application Rxn Chemical Reaction Application->Rxn Analysis Analytical (HPLC/NMR) Application->Analysis Stock Bio-Assay Stock Application->Stock TempCheck Reaction Temp > 50°C? Rxn->TempCheck NuCheck Are Nucleophiles Present? Rxn->NuCheck DCM Use DCM or Chloroform (High Solvency, Inert) Analysis->DCM NMR (CDCl3) MeCN Use Acetonitrile (Polar, Inert) Analysis->MeCN HPLC DMSO Use DMSO (anhydrous) (Max Solubility) Stock->DMSO TempCheck->DCM No Tol Use Toluene (High BP, Inert) TempCheck->Tol Yes Avoid AVOID: Alcohols, Water, Amines (Degradation Risk) NuCheck->Avoid Yes

Figure 1: Decision logic for solvent selection prioritizing chemical stability and application requirements.

Safety & Handling (Lachrymator Warning)

This compound contains an


-chloro ketone  functionality, structurally related to chloroacetophenone (CN gas), a potent tear gas.
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Double nitrile gloves are recommended. The compound can penetrate standard latex.

  • Decontamination: In case of spill, do not wipe with water immediately. Absorb with vermiculite, then treat the surface with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2392321, 2-Chloro-1-(3,4-difluorophenyl)ethanone. Retrieved from [Link]

    • Context: Physicochemical properties of the parent 3,4-difluoro analog used for solubility extrapol
  • Context: Commercial specifications and physical state d
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Context: Reactivity of -haloketones in heterocyclic synthesis.

The Synthetic Versatility and Pharmacological Potential of Nitro-Substituted Difluoroacetophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Nitro and Fluoro Moieties

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific functional groups to modulate molecular properties is a cornerstone of rational design. Among these, the nitro group and fluorine atoms stand out for their profound electronic and steric influences. This guide delves into the chemistry of a unique class of compounds that combines these powerful modifiers: nitro-substituted difluoroacetophenones. These molecules represent a compelling synthetic platform, offering a trifecta of reactive handles—the aromatic ring, the ketone functionality, and the nitro group itself—for the construction of complex molecular architectures.

The presence of two fluorine atoms on the aromatic ring, coupled with the potent electron-withdrawing nature of both the nitro and the acetyl groups, creates a unique electronic environment. This electronic landscape dictates the reactivity of the molecule, making it a valuable precursor for a variety of chemical transformations. Furthermore, both nitroaromatic and fluorinated compounds have a rich history in drug discovery, known to enhance pharmacokinetic and pharmacodynamic properties.[1][2] This guide will provide a comprehensive overview of the synthesis, reactivity, and applications of nitro-substituted difluoroacetophenones, with a focus on their potential in the development of novel therapeutics.

I. Synthesis of Nitro-Substituted Difluoroacetophenones

The synthesis of nitro-substituted difluoroacetophenones primarily involves the electrophilic nitration of a corresponding difluoroacetophenone precursor. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The acetyl group is a meta-director, while the fluorine atoms are ortho-, para-directing, albeit deactivating. The interplay of these electronic effects, along with steric considerations, determines the position of the incoming nitro group.

Electrophilic Nitration of Difluoroacetophenones

The most common method for introducing a nitro group onto the difluoroacetophenone scaffold is through electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[3][4][5] The strong electron-withdrawing nature of the difluoroacetyl group deactivates the aromatic ring, often requiring forcing conditions for the nitration to proceed efficiently.

General Experimental Protocol for Nitration:

A detailed, step-by-step methodology for the nitration of an acetophenone derivative is as follows:

  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add the difluoroacetophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, and cool this mixture to 0°C.

  • Add the cold nitrating mixture dropwise to the difluoroacetophenone solution, ensuring the reaction temperature does not exceed 5°C. The addition should be completed over a period of 30-45 minutes.[4]

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 10-15 minutes.

  • Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Table 1: Regioselectivity in the Nitration of Difluoroacetophenones

Starting MaterialMajor Product(s)Rationale
2',4'-Difluoroacetophenone3'-Nitro-2',4'-difluoroacetophenone & 5'-Nitro-2',4'-difluoroacetophenoneThe acetyl group directs meta, while the fluorine at C2' directs to C3' and C5', and the fluorine at C4' directs to C3' and C5'. The formation of both isomers is expected.
2',6'-Difluoroacetophenone4'-Nitro-2',6'-difluoroacetophenoneThe acetyl group directs meta (to C3' and C5'), while the two fluorine atoms direct ortho and para (to C3', C4', and C5'). The para position (C4') is sterically most accessible.
3',4'-Difluoroacetophenone5'-Nitro-3',4'-difluoroacetophenone & 2'-Nitro-3',4'-difluoroacetophenoneThe acetyl group directs to C5' and the fluorine at C3' directs to C2' and C4', while the fluorine at C4' directs to C3' and C5'. A mixture of isomers is likely.

Note: The actual product distribution may vary depending on the specific reaction conditions.

Alternative Synthetic Routes

While direct nitration is the most straightforward approach, alternative methods can be employed, particularly when specific isomers are desired that are not readily accessible through direct nitration. One such approach involves the synthesis of the nitro-difluorobenzene precursor followed by a Friedel-Crafts acylation or a related reaction to introduce the acetyl group. However, the strongly deactivated nature of nitro-difluorobenzenes makes Friedel-Crafts reactions challenging.[1]

A more viable alternative is the use of a pre-functionalized starting material, such as a nitro-difluorobenzoic acid, which can be converted to the corresponding acetophenone. For instance, 5-fluoro-4-halo-2-nitrobenzoic acid can be a precursor for the synthesis of certain difluoroacetophenone derivatives.[6]

II. Reactivity of Nitro-Substituted Difluoroacetophenones

The unique electronic profile of nitro-substituted difluoroacetophenones imparts a distinct reactivity pattern, making them valuable intermediates in organic synthesis.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of multiple strong electron-withdrawing groups (nitro, difluoro, and acetyl) renders the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution.[2] The fluorine atoms, particularly when positioned ortho or para to the nitro group, can act as excellent leaving groups in the presence of a suitable nucleophile.

Conceptual Workflow for SNAr Reactions:

SNAr_Workflow Start Nitro-difluoroacetophenone Reaction SNAr Reaction (Base, Solvent) Start->Reaction Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) Nucleophile->Reaction Product Substituted Product Reaction->Product New C-Nu bond Byproduct Fluoride Ion Reaction->Byproduct Leaving group

Caption: Generalized workflow for nucleophilic aromatic substitution on nitro-difluoroacetophenones.

This reactivity is particularly useful for introducing a wide range of functional groups onto the aromatic core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, 4'-fluoro-3'-nitroacetophenone is a key intermediate where the fluoride is displaced by a nucleophile in the synthesis of inhibitors of Trypanosoma cruzi.[7]

Reactions at the Acetyl Group

The acetyl group of nitro-substituted difluoroacetophenones can undergo a variety of transformations common to ketones. These include:

  • Condensation Reactions: The acetyl group can react with hydrazines to form pyrazoles, a class of heterocycles with diverse biological activities.[8][9][10][11] Similarly, reaction with hydroxylamine can yield isoxazoles.

  • Claisen-Schmidt Condensation: Reaction with aldehydes in the presence of a base can lead to the formation of chalcones, which are known to possess a wide range of pharmacological properties.[12][13]

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol, which can then be used in further synthetic manipulations.

  • Halogenation: The α-protons of the acetyl group can be substituted with halogens, providing a handle for further functionalization.[2]

Diagram of Pyrazole Synthesis from an Acetophenone:

Pyrazole_Synthesis Acetophenone Nitro-difluoroacetophenone Condensation Condensation Reaction (Acid or Base catalyst) Acetophenone->Condensation Hydrazine Hydrazine (H2N-NH2) Hydrazine->Condensation Pyrazole Substituted Pyrazole Condensation->Pyrazole Cyclization Water H2O Condensation->Water Byproduct

Caption: Synthesis of pyrazoles via condensation of nitro-difluoroacetophenones with hydrazine.

Cycloaddition Reactions

While the aromatic ring itself is generally not involved in cycloaddition reactions, the acetyl group can be transformed into a dienophile. For instance, conversion of the acetophenone to a substituted styrene derivative would create a system capable of participating in [2+2] or [4+2] cycloaddition reactions.[14][15][16][17] The electron-deficient nature of the aromatic ring would influence the reactivity of the appended double bond.

III. Applications in Drug Discovery and Development

The unique combination of functional groups in nitro-substituted difluoroacetophenones makes them attractive building blocks for the synthesis of biologically active molecules.

Antiparasitic Agents

A notable application of this class of compounds is in the development of agents against neglected tropical diseases. As previously mentioned, 4'-fluoro-3'-nitroacetophenone serves as a key precursor for the synthesis of potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[7] The synthesis involves a nucleophilic aromatic substitution of the fluorine atom, followed by modifications at the ketone and nitro groups. The nitroaromatic moiety is a well-known pharmacophore in antiparasitic drugs, often undergoing bioreduction in the parasite to generate cytotoxic radical species.[18][19][20][21]

Kinase Inhibitors

The acetophenone scaffold is a common feature in many kinase inhibitors.[22][23][24][25][26] The acetyl group can be elaborated into various heterocyclic systems, such as pyrazoles, which are known to interact with the ATP-binding site of kinases.[8][9][10][11] The nitro and difluoro substituents can be strategically employed to modulate the physicochemical properties of the inhibitor, such as solubility and cell permeability, and to enhance binding affinity through specific interactions with the protein target.

Table 2: Potential Applications of Nitro-Substituted Difluoroacetophenones in Drug Discovery

Therapeutic AreaTarget ClassRationale for Use
Infectious DiseasesParasitic enzymesThe nitro group can act as a prodrug, activated by parasitic nitroreductases.[18][19][20][21]
OncologyKinasesThe acetophenone core can be elaborated into various kinase-inhibiting scaffolds.[22][23][24][25][26]
InflammationInflammatory enzymesThe difluorophenyl moiety can enhance binding affinity and metabolic stability.
CNS DisordersReceptors and enzymesThe lipophilicity and electronic properties can be fine-tuned for optimal blood-brain barrier penetration.

IV. Conclusion and Future Perspectives

Nitro-substituted difluoroacetophenones are a class of compounds with significant, yet underexplored, potential in synthetic and medicinal chemistry. Their synthesis, while requiring careful control of reaction conditions, is achievable through established methodologies. The true value of these molecules lies in their versatile reactivity, offering multiple avenues for structural elaboration. The combined electron-withdrawing effects of the nitro, difluoro, and acetyl groups activate the aromatic ring for nucleophilic substitution and provide a unique electronic canvas for further functionalization.

As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the strategic use of building blocks like nitro-substituted difluoroacetophenones will be increasingly important. Further research into the synthesis of a wider range of isomers, a more detailed exploration of their reactivity, and a systematic evaluation of their biological activities are warranted. This in-depth understanding will undoubtedly unlock the full potential of this fascinating class of molecules for the development of the next generation of drugs and advanced materials.

References

  • Crossed [2+2] cycloaddition of styrenes with electron-deficient alkenes Reaction conditions. ResearchGate. Available at: [Link].

  • Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. Available at: [Link].

  • Visible-Light-Mediated [4+2] Cycloaddition of Styrenes: Synthesis of Tetralin Derivatives. Angewandte Chemie International Edition. 2017;56(17):4892-4896. doi:10.1002/anie.201701388.
  • Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer. Journal of the American Chemical Society. 2011;133(44):17622-17625. doi:10.1021/ja208150a.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure. 2024;1302:137452. doi:10.1016/j.molstruc.2023.137452.
  • The Cycloaddition Reaction Between Styrene and 2,3,4,5-Tetrahydropyridine 1-Oxide. Synthetic Communications. 1986;16(11):1367-1372. doi:10.1080/00397918608057773.
  • Synthesis of 3,4-difluoroacetophenone. PrepChem.com. Available at: [Link].

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. The Journal of Organic Chemistry. 2004;69(16):5428-5431. doi:10.1021/jo049479q.
  • The Influence of Nitro Group on Synthesis and Characterization of Chalcone Derivatives via Claisen-Schmidt Condensation. Journal of Chemical and Pharmaceutical Research. 2016;8(4):132-136.
  • Synthesis of 3-nitroacetophenone. Available at: [Link].

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. 2024;11(3).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;65(1):123-131.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link].

  • Acetophenone, m-nitro-. Organic Syntheses. 1925;4:73. doi:10.15227/orgsyn.004.0073.
  • Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2019;29(5):735-739. doi:10.1016/j.bmcl.2019.01.034.
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences. 2024;25(12):6534. doi:10.3390/ijms25126534.
  • Schematic of the experimental set-up. (A) Nitration of organic... ResearchGate. Available at: [Link].

  • How to synthesise 2-nitroacetophenone by nitration of acetophenone. Quora. Available at: [Link].

  • o-NITROACETOPHENONE. Organic Syntheses. 1951;31:80. doi:10.15227/orgsyn.031.0080.
  • Preparation method of 2,4-difluoroacetophenone. Google Patents.
  • Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry. 2018;146:443-452. doi:10.1016/j.ejmech.2017.12.011.
  • Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. Available at: [Link].

  • Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Bioorganic & Medicinal Chemistry. 2013;21(17):5464-5473. doi:10.1016/j.bmc.2013.06.038.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. 2021;9:662993. doi:10.3389/fchem.2021.662993.
  • Structure Activity Relationships. Drug Design Org. Available at: [Link].

  • Process for the preparation of aurora kinase inhibitors. SciSpace. Available at: [Link].

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules. 2023;28(24):8061. doi:10.3390/molecules28248061.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences. 2024;25(21):12836. doi:10.3390/ijms252112836.
  • SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. 2022;15(Special Issue 1):1-5. doi:10.31788/RJC.2022.1517001.

Sources

Suppliers and price of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Sourcing & Synthesis of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Executive Summary: The "Make vs. Buy" Decision

The compound 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone is a highly specialized, non-commodity intermediate. Unlike its parent scaffold (the non-nitro analog), this specific 5-nitro derivative is not currently listed as a stock item in major global chemical catalogs (Sigma-Aldrich, TCI, MolPort).

For researchers and drug development professionals, this necessitates a Custom Synthesis or In-House Derivatization strategy. This guide provides the technical intelligence required to procure the core precursor, execute the necessary synthesis, and estimate the associated costs.

Strategic Recommendation:

  • Primary Path: Purchase the precursor 2-Chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9) .[1][2]

  • Secondary Path: Perform a controlled nitration to install the nitro group at the 5-position.

  • Estimated Cost: Precursor is ~

    
    30/g. Custom synthesis of the target would likely range from 
    
    
    
    500/g
    at milligram scales due to the required regioselective purification.

Chemical Profile & Structural Analysis

Understanding the electronic environment of this molecule is critical for both sourcing and synthesis.

FeatureSpecification
Target Compound 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone
Core Scaffold

-Haloketone (Phenacyl chloride)
Key Substituents 3,4-Difluoro (electron-withdrawing), 5-Nitro (strongly electron-withdrawing)
Reactivity Class High electrophilicity (Alkylation agent); Potential Lachrymator
Predicted LogP ~2.1 - 2.5 (Lipophilic)
Primary Application Intermediate for kinase inhibitors, antibacterial agents, or covalent modifiers (cysteine targeting).[2]

Structural Logic: The presence of the


-chloro ketone makes this molecule a potent electrophile, ideal for 

reactions with amines or thiols (e.g., forming heterocycles like thiazoles or imidazoles). The 3,4-difluoro-5-nitro substitution pattern on the ring creates an extremely electron-deficient system, making the ring susceptible to Nucleophilic Aromatic Substitution (

), particularly at the 4-position (displacing the fluorine).

Procurement Intelligence: The Precursor Strategy

Since the target is not off-the-shelf, the supply chain strategy must focus on the Immediate Precursor .

Precursor Identity: 2-Chloro-1-(3,4-difluorophenyl)ethanone CAS Number: [2][3][4]

Market Analysis (Precursor CAS 51336-95-9)
Supplier TierRepresentative VendorsEst. Price (1g)Est. Price (5g)Lead Time
Global Dist. TCI Chemicals, Fisher Scientific$30.00$90.001-3 Days
Bulk/Specialty BLDpharm, SynQuest Labs$15.00$60.001-2 Weeks
Aggregators MolPort, eMoleculesVariableVariable2-4 Weeks

Quality Critical-to-Quality (CTQ) Attributes:

  • Purity:

    
     98% (HPLC).
    
  • Appearance: White to pale yellow crystalline solid or low-melting solid.

  • Impurity Profile: Watch for 1,2-difluorobenzene (starting material) or dichloro-species.

Synthetic Strategy: The "Make" Pathway

To access the 5-nitro target from the commercially available precursor, a nitration reaction is required. The regiochemistry is governed by the directing effects of the substituents.

Regioselectivity Analysis
  • Acyl Group (Position 1): Strong meta-director (deactivates positions 2, 4, 6).

  • Fluorine (Position 3): Ortho/Para-director (activates positions 2, 4, 6).

  • Fluorine (Position 4): Ortho/Para-director (activates positions 3, 5).

Consensus:

  • Position 5: Meta to the Acyl group and Ortho to the C4-Fluorine. This is the most favored site for electrophilic attack.

  • Position 6: Meta to the Acyl group and Para to the C3-Fluorine. This is a secondary possibility but less favored than position 5 due to the stronger activation at the ortho position relative to fluorine in this specific electronic manifold.

Experimental Workflow (Proposed)

Safety Warning: Nitration of


-haloketones can be hazardous. The reaction is exothermic, and the product is a potent lachrymator. Perform all steps in a functioning fume hood.

Step 1: Nitration

  • Reagents: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Conditions:

    
     to Room Temperature.
    
  • Procedure: Dissolve precursor (CAS 51336-95-9) in

    
    . Add 
    
    
    
    dropwise at
    
    
    . Stir for 1-2 hours.
  • Workup: Pour onto ice water. Extract with Dichloromethane (DCM).

  • Purification: Column chromatography (Hexane/Ethyl Acetate) is likely required to separate the 5-nitro isomer from any 6-nitro byproduct.

Visualizing the Pathway

SynthesisPath cluster_decision Sourcing Strategy Start 1,2-Difluorobenzene (Commodity) Step1 Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl3) Start->Step1 Precursor PRECURSOR: 2-Chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9) Step1->Precursor Step2 Nitration (HNO3 / H2SO4) Precursor->Step2 Target TARGET: 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone Step2->Target Major Isomer (Pos. 5)

Caption: Synthetic route from commodity starting materials to the high-value 5-nitro target.

Handling & Safety Protocols

This compound combines the hazards of an


-haloketone and a nitroaromatic.
  • Lachrymator Hazard: The

    
    -chloro ketone moiety is a potent tear gas agent.
    
    • Protocol: Always handle solids in a glovebox or a high-efficiency fume hood. Double-glove with nitrile.

    • Decontamination: Wash glassware with a solution of 10% sodium thiosulfate or dilute ammonia to quench the alkylating capability before removing from the hood.

  • Energetic Hazard: Nitro compounds can be shock-sensitive or explosive, especially if distilled to dryness.

    • Protocol: Avoid heating the neat liquid/solid above

      
      . Use a blast shield during the nitration step.
      
  • Storage: Store at

    
     under inert gas (Argon/Nitrogen) to prevent hydrolysis of the chloro-ketone and degradation of the nitro group.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2392321: 2-Chloro-1-(3,4-difluorophenyl)ethanone. Retrieved February 22, 2026, from [Link]

  • Google Patents. Method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol (CN106520849A). Retrieved February 22, 2026, from [2]

Sources

Methodological & Application

Application Notes and Protocols for the Selective Reduction of the 5-Nitro Group in 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selective Nitro Reduction in Pharmaceutical Synthesis

The transformation of a nitro group into an amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. This reduction is a key step in the synthesis of a vast array of active pharmaceutical ingredients (APIs), where the resulting amino group serves as a versatile handle for further molecular elaboration. The subject of this guide, 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone, is a valuable intermediate in drug development.[1][2] Its selective reduction to 2-Chloro-1-(5-amino-3,4-difluorophenyl)ethanone is a critical transformation, unlocking the potential for creating more complex and potent therapeutic agents.

However, the presence of other reducible functional groups—namely the α-chloro ketone and the aromatic fluorine atoms—presents a significant chemoselectivity challenge. A successful reduction protocol must selectively target the nitro group while preserving these other functionalities to avoid the formation of unwanted byproducts and ensure high yields of the desired product. This document provides a comprehensive overview of robust and field-proven methodologies for achieving this selective reduction, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Methodological Approaches to Selective Nitro Group Reduction

The selective reduction of an aromatic nitro group in a polyfunctional molecule requires a nuanced approach. The choice of reducing agent and reaction conditions is paramount to achieving the desired outcome.[3] Several methods have proven effective for this class of transformations, each with its own set of advantages and considerations.

Catalytic Hydrogenation: The Workhorse of Nitro Reduction

Catalytic hydrogenation is a widely employed and often preferred method for the reduction of nitro groups due to its high efficiency and generally clean reaction profiles.[4] The choice of catalyst and solvent is critical for success.

  • Palladium on Carbon (Pd/C): This is a common and highly effective catalyst for nitro group reductions.[5] However, a significant drawback of standard Pd/C is its potential to catalyze dehalogenation, particularly of aryl chlorides.[6]

  • Raney Nickel: An alternative to Pd/C, Raney Nickel is often used when dehalogenation is a concern.[7] It can effectively reduce nitro groups while leaving aryl halides intact.

  • Platinum-based Catalysts: Catalysts like platinum(IV) oxide or sulfided platinum on carbon can also be employed and may offer enhanced selectivity in certain cases.[8]

The general mechanism involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Metal-Mediated Reductions: A Classic and Cost-Effective Approach

The use of metals in acidic or neutral media is a classic and reliable method for nitro group reduction.[9] These methods are often cost-effective and tolerant of a wide range of functional groups.

  • Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a robust and highly selective method for reducing nitro groups in the presence of other reducible functionalities, including ketones.[7][10]

  • Tin(II) Chloride (SnCl₂): Stannous chloride is another mild and effective reagent for the selective reduction of aromatic nitro groups.[7] It is particularly useful when other acid-sensitive groups are present.

  • Zinc (Zn) in Acidic Media: Similar to iron, zinc metal in an acidic environment can also be used for this transformation.[7]

The mechanism of metal-mediated reductions involves a series of single electron transfers from the metal to the nitro group, with the acidic medium providing the necessary protons.

Transfer Hydrogenation: A Safer Alternative to Gaseous Hydrogen

Transfer hydrogenation offers a convenient and safer alternative to using high-pressure hydrogen gas.[11] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

  • Ammonium Formate with Pd/C: This system is a popular choice for transfer hydrogenation. Ammonium formate decomposes in situ to produce hydrogen, which is then utilized by the palladium catalyst to reduce the nitro group.[5]

  • Hydrazine Hydrate with a Catalyst: Hydrazine can also serve as a hydrogen donor in the presence of catalysts like Pd/C or Raney Nickel.[6]

This method often provides excellent selectivity and can be performed under milder conditions than traditional catalytic hydrogenation.

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes the key parameters for the different reduction methods applicable to 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone. The yields are indicative and can vary based on the specific reaction conditions and scale.

MethodKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Catalytic Hydrogenation H₂, Raney NickelEthanol, Methanol25 - 504 - 8>90Preferred over Pd/C to minimize dehalogenation.[7]
Metal-Acid Reduction (Fe) Iron powder, HCl/Acetic AcidEthanol/WaterReflux (80-100)1 - 385 - 95Highly selective and cost-effective.[12]
Metal-Acid Reduction (SnCl₂) SnCl₂·2H₂O, HClEthanol50 - 702 - 480 - 90Mild conditions, suitable for acid-sensitive substrates.[7]
Transfer Hydrogenation Ammonium formate, Pd/CMethanol, EthanolReflux (60-80)2 - 6>90Avoids the use of hydrogen gas.[5]

Experimental Protocols

The following are detailed, step-by-step protocols for the most recommended methods for the selective reduction of the 5-nitro group in 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone.

Protocol 1: Metal-Acid Reduction using Iron

This protocol is often the first choice due to its high selectivity, low cost, and operational simplicity.[12]

Materials:

  • 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (1 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated HCl (catalytic to 1 equivalent) or glacial acetic acid to the refluxing mixture. An exothermic reaction may be observed.

  • Continue refluxing for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite or another filter aid to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and carefully neutralize the solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-1-(5-amino-3,4-difluorophenyl)ethanone.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation

This method is an excellent alternative that avoids the use of flammable hydrogen gas and often provides very clean reductions.[5]

Materials:

  • 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

Procedure:

  • To a solution of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (1 equivalent) in methanol or ethanol in a round-bottom flask, add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol % by weight).

  • Heat the mixture to reflux (typically 60-80 °C) with stirring.

  • Monitor the reaction by TLC. The reaction is usually complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with methanol or ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting residue can be taken up in ethyl acetate and washed with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-Chloro-1-(5-amino-3,4-difluorophenyl)ethanone.

  • Purify as needed by recrystallization or column chromatography.

Visualizations

Reaction Pathway

start 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone end 2-Chloro-1-(5-amino-3,4-difluorophenyl)ethanone start->end Selective Reduction (e.g., Fe/HCl or Pd/C, H₂ donor)

Caption: General reaction scheme for the reduction.

Experimental Workflow: Metal-Acid Reduction

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Charge flask with nitro compound, ethanol/water, and iron powder B Heat to reflux A->B C Slowly add acid (HCl or Acetic Acid) B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E Reaction Complete F Filter to remove iron salts E->F G Neutralize filtrate F->G H Extract with ethyl acetate G->H I Wash, dry, and concentrate organic phase H->I J Recrystallization or Column Chromatography I->J Crude Product

Caption: Workflow for the metal-acid reduction protocol.

Conclusion and Best Practices

The selective reduction of the 5-nitro group in 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone is a readily achievable transformation with the appropriate choice of methodology. For general laboratory synthesis, the iron-mediated reduction in acidic ethanol/water offers a robust, scalable, and cost-effective solution with excellent chemoselectivity. For applications where milder conditions are preferred or to avoid the use of strong acids, catalytic transfer hydrogenation with ammonium formate and Pd/C is a highly effective alternative.

As with any chemical protocol, careful monitoring of the reaction progress by TLC is essential to prevent over-reduction or the formation of byproducts. Proper workup and purification are also critical to obtaining the final product in high purity. The protocols provided herein serve as a strong foundation for researchers and drug development professionals to successfully carry out this important synthetic step.

References

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Reduction of nitro compounds - Wikipedia. (2023, November 29). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Bokov, D. O., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(19), 11943-11952. [Link]

  • Lee, J., & Park, C. (2007). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 28(1), 143-145. [Link]

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5393-5413. [Link]

  • Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 159-165. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160. [Link]

  • Varghese, B., et al. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global, 1(1). [Link]

  • Kumar, P., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 9(10), 12055-12066. [Link]

  • Szöllősi, G., & Bebes, A. (2022). Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation. Catalysts, 12(6), 654. [Link]

  • Anilkumar, G., & Sreekumar, V. (2015). Iron Catalyzed Reduction of Nitro Compounds. International Journal of ChemTech Research, 8(12), 33-37. [Link]

  • Kamei, T., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(5), 5499-5507. [Link]

  • Graham, E. A., et al. (2000). A study of nitrobenzene hydrogenation over palladium/carbon catalysts. Journal of Chemical Technology & Biotechnology, 75(10), 923-927. [Link]

  • Wang, D., et al. (2024). Nanostructured and recyclable palladium catalysts for hydrogenation of nitroarenes. ChemRxiv. [Link]

  • Graham, E. A., et al. (2025, August 6). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. Retrieved February 22, 2026, from [Link]

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740. [Link]

  • 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone. (n.d.). Simagchem. Retrieved February 22, 2026, from [Link]

  • Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. Retrieved February 22, 2026, from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). ResearchGate. Retrieved February 22, 2026, from [Link]

  • da Silva, A. B. F., et al. (2025, December 26). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. ResearchGate. Retrieved February 22, 2026, from [Link]

  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022, September 18). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

Alpha-halogenation of 1-(3,4-difluoro-5-nitrophenyl)ethanone

Application Note: Regioselective -Bromination of 1-(3,4-difluoro-5-nitrophenyl)ethanone

Executive Summary

The

1-(3,4-difluoro-5-nitrophenyl)ethanone

This guide details two optimized protocols designed to maximize mono-bromination selectivity and yield while mitigating safety risks associated with potent lachrymators.

  • Protocol A (Recommended): NBS/p-TsOH mediated bromination for high purity and mild conditions.

  • Protocol B (Alternative): Heterogeneous

    
     bromination for scalability.
    

Strategic Analysis & Mechanistic Insight

Electronic Deactivation

The substrate contains a 3,4-difluoro-5-nitro substitution pattern.

  • Inductive Effect: The

    
     and 
    
    
    groups are strong electron-withdrawing groups (EWGs). This pulls electron density away from the acetyl group.
  • Kinetic Consequence:

    • Acidity: The

      
      -protons are more acidic than in acetophenone (
      
      
      ), theoretically facilitating enolate formation.
    • Nucleophilicity: The resulting enol/enolate is less nucleophilic, making the attack on the electrophilic bromine source the rate-determining step in some conditions.

    • Basicity: The carbonyl oxygen is less basic, making initial protonation (required for acid catalysis) difficult.

The Selectivity Challenge

A common failure mode is the formation of

  • Cause: The introduction of the first bromine atom further acidifies the remaining

    
    -proton. In basic conditions, the second halogenation is faster than the first.[1]
    
  • Solution: We must utilize acid-catalyzed conditions .[2] In acidic media, the electron-withdrawing bromine atom destabilizes the formation of the second enol intermediate (by destabilizing the developing positive charge on the oxocarbenium resonance structure), thereby kinetically favoring mono-bromination.

Experimental Protocols

Protocol A: NBS-Mediated Bromination (High Precision)

Best for: Milligram to Gram-scale synthesis, high purity requirements. Mechanism:

Reagents
  • Substrate: 1-(3,4-difluoro-5-nitrophenyl)ethanone (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Catalyst:

    
    -TsOH
    
    
    (0.1 - 0.2 equiv)
  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone (1.0 eq) in MeCN (5-10 volumes).

  • Catalyst Addition: Add

    
    -TsOH (0.1 eq). Stir at room temperature for 10 minutes to ensure homogeneity.
    
  • Reagent Addition: Add NBS (1.05 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) .

    • Note: The reaction often exhibits an induction period. Do not add more NBS if no color change occurs immediately.

  • Monitoring: Monitor by HPLC or TLC every hour.

    • Endpoint: Consumption of starting material >98%.[3][4]

    • Over-reaction Check: If di-bromo species exceeds 5%, stop immediately.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Add cold water.[5] The succinimide byproduct is water-soluble; the product often precipitates.

    • If solid forms: Filter and wash with cold water.

    • If oil forms: Extract with DCM, wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Copper(II) Bromide Heterogeneous Bromination

Best for: Scale-up (>10g), avoiding free

Reagents
  • Substrate: 1-(3,4-difluoro-5-nitrophenyl)ethanone (1.0 equiv)

  • Reagent:

    
     (2.0 - 2.2 equiv)[6]
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform/EtOAc (1:1)

Step-by-Step Procedure
  • Setup: Suspend

    
     (2.2 eq) in EtOAc. Finely ground 
    
    
    increases surface area and reaction rate.
  • Addition: Add the ketone (1.0 eq) to the suspension.

  • Reaction: Heat to reflux vigorously.

    • Observation: The black/dark green

      
       will gradually turn into a white solid (
      
      
      ) as the reaction proceeds.
  • Workup:

    • Cool the mixture.

    • Filter off the white copper(I) bromide salts through a pad of Celite.

    • The filtrate contains the product.[7] Wash with water to remove residual copper salts.

    • Concentrate to dryness.

Visualized Workflows & Mechanism

Reaction Mechanism (Acid-Catalyzed NBS Pathway)

The following diagram illustrates the critical role of acid catalysis in preventing poly-halogenation.

GStartKetone SubstrateProtonationProtonation(Rate Limiting due to EWG)Start->Protonation+ H+ (p-TsOH)EnolEnol IntermediateProtonation->Enol- H+BrominationElectrophilic Attack(by NBS/Br+)Enol->Bromination+ NBSProductMono-Bromo ProductBromination->Product- SuccinimideDibromoDi-Bromo Impurity(Disfavored in Acid)Product->DibromoSlow 2nd Enolization

Figure 1: Acid-catalyzed mechanism favoring mono-bromination via enol intermediate.

Process Decision Workflow

Use this logic gate to manage reaction outcomes during In-Process Control (IPC).

WorkflowStartStart Reaction(Reflux)SampleSample at T=1hStart->SampleCheckSMSM > 5%?Sample->CheckSMCheckDiDi-Bromo > 3%?CheckSM->CheckDiNo (Reaction Complete)ContinueContinue Reflux(+1h)CheckSM->ContinueYesStopCool & QuenchCheckDi->StopYes (Risk of Impurity)CheckDi->StopNo (Ideal Endpoint)Continue->SamplePurifyRecrystallize(EtOH/Hexane)Stop->Purify

Figure 2: In-Process Control (IPC) logic for reaction monitoring.

Data & Troubleshooting

Comparison of Brominating Agents
ParameterNBS / p-TsOH (Protocol A)

(Protocol B)

/ AcOH
(Classic)
Selectivity High (Mono > 95%)HighModerate (Risk of Di-Br)
Atom Economy ModerateLow (Requires 2 eq Cu)High
Workup Filtration (Succinimide)Filtration (Cu salts)Aqueous Neutralization
Safety Solid handling (Safer)Solid handling (Safer)Liquid

(High Hazard)
Reaction Time 2 - 6 hours4 - 12 hours1 - 4 hours
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM unchanged) Strong EWGs prevent enolization.Increase catalyst load (

-TsOH to 0.5 eq) or switch solvent to higher boiling point (e.g., Toluene).
High Di-Bromo Impurity Reaction run too long or too basic.Stop reaction at 95% conversion. Ensure strictly acidic conditions.
Sticky/Dark Crude Polymerization or decomposition.Keep temperature strictly controlled. Avoid light exposure (wrap flask in foil).

Safety & Handling (Lachrymator Warning)

CRITICAL WARNING:

lachrymators8
  • Engineering Controls:

    • All operations must be performed in a high-efficiency fume hood.

    • Use a blast shield during heating phases.

  • PPE (Personal Protective Equipment):

    • Eyes: Chemical splash goggles AND face shield.[8]

    • Hands: Double nitrile gloves or Silver Shield® laminate gloves.

    • Respiratory: If solid isolation is performed outside a hood (not recommended), a full-face respirator with organic vapor/acid gas cartridges is mandatory.

  • Decontamination:

    • Clean all glassware with a solution of ethanol and aqueous ammonia or sodium thiosulfate to destroy residual alkyl halide before removing from the hood.

    • Do not put contaminated glassware directly into a general dishwasher.

References

  • General Mechanism of Acid-Catalyzed Halogenation

    • March's Advanced Organic Chemistry, 8th Edition.
    • OpenStax Chemistry. "Alpha Halogenation of Aldehydes and Ketones." Link

  • NBS/p-TsOH Protocol for Deactivated Acetophenones

    • Lee, J. C., et al. "Sonochemical bromination of acetophenones using p-toluenesulfonic acid–N-bromosuccinimide." Ultrasonics Sonochemistry, 2002.[9] Link

    • Use of NBS/p-TsOH for regioselective bromination: MDPI Molecules, 2016. Link

  • Copper(II)

    • King, L. C., & Ostrum, G. K. "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 1964.
    • Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (Analogous Substrate): ChemicalBook / Patent Literature. Link

  • Safety Data (Lachrymators)

    • Fisher Scientific SDS for 2-Bromoacetophenone.[8] Link

Application Note: Precision Synthesis of Fluorinated Indole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of fluorinated indole scaffolds, a privileged structure in FDA-approved kinase inhibitors such as Sunitinib and Axitinib. By leveraging 4-fluoro-2-nitroacetophenone as a versatile precursor, we bypass the harsh conditions of traditional Fischer Indole synthesis. The protocol utilizes a high-fidelity Claisen-Schmidt condensation followed by an iron-mediated reductive cyclization . This modular approach allows for the late-stage introduction of diverse hinge-binding motifs while preserving the metabolic stability conferred by the fluorine substituent.

Key Advantages[1]
  • Regiospecificity: The 2-nitroacetophenone route guarantees exclusive formation of the 2-substituted indole, avoiding the regio-isomeric mixtures common in hydrazine-based methods.

  • Fluorine Retention: The mild reductive conditions (Fe/AcOH) prevent defluorination, a common side-reaction in catalytic hydrogenation protocols.

  • Scalability: The workflow avoids high-pressure autoclaves, utilizing standard reflux conditions suitable for gram-to-kilogram scale-up.

Scientific Background: The Fluorine Effect in Kinase Inhibition[2][3]

The strategic incorporation of fluorine into the indole core serves three critical medicinal chemistry functions, validated by structure-activity relationship (SAR) data:

  • Metabolic Blocking: The C-F bond (116 kcal/mol) at the C5 position blocks CYP450-mediated oxidation, significantly extending the half-life (

    
    ) of the inhibitor.
    
  • Electronic Modulation: Fluorine's high electronegativity (

    
    ) lowers the 
    
    
    
    of the indole N-H, enhancing its hydrogen bond donor capability to the kinase hinge region (typically Glu or Asp residues).
  • Lipophilicity: Fluorination increases

    
    , facilitating passive transport across the cell membrane to access intracellular kinase domains.
    
Mechanistic Pathway Visualization

The following diagram illustrates the synthetic logic and the mechanism of the reductive cyclization, highlighting the critical nitroso intermediate.

G start 4-Fluoro-2-nitro acetophenone aldol Claisen-Schmidt Condensation start->aldol + Ar-CHO chalcone o-Nitrochalcone Intermediate aldol->chalcone reduction Fe/AcOH Reduction chalcone->reduction nitroso Nitroso Intermediate reduction->nitroso - [O] cyclization Electrocyclic Ring Closure nitroso->cyclization N-attack on C=C product 5-Fluoro-2-arylindole (Kinase Inhibitor Core) cyclization->product - H2O

Figure 1: Synthetic workflow transforming nitro-acetophenone precursors into bioactive indole scaffolds via a nitroso-intermediate cascade.

Experimental Protocol

Phase A: Claisen-Schmidt Condensation

Objective: To synthesize the (E)-1-(4-fluoro-2-nitrophenyl)-3-arylprop-2-en-1-one (Nitrochalcone).

Materials:

  • 4-Fluoro-2-nitroacetophenone (1.0 eq)

  • Aryl aldehyde (e.g., 4-pyridinecarboxaldehyde for solubility) (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Hydroxide (aq. 10%)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-fluoro-2-nitroacetophenone and 11 mmol of the aryl aldehyde in 50 mL of absolute ethanol.

  • Catalysis: Cool the solution to 0°C in an ice bath. Add 5 mL of 10% NaOH dropwise over 10 minutes. Note: The solution will likely turn deep yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product usually precipitates.

  • Isolation: Filter the precipitate. Wash the filter cake with cold ethanol (2 x 10 mL) and water (2 x 20 mL) to remove excess base.

  • Drying: Dry the yellow solid under vacuum at 40°C.

Phase B: Reductive Cyclization (Fe/AcOH)

Objective: Cyclization of the nitrochalcone to the 5-fluoro-2-arylindole. Why Iron? Unlike catalytic hydrogenation (Pd/C + H2), iron in acetic acid is selective for the nitro group and does not reduce the alkene prior to cyclization, nor does it risk defluorinating the aromatic ring.

Materials:

  • Nitrochalcone intermediate (from Phase A) (1.0 eq)

  • Iron Powder (325 mesh, reduced) (5.0 eq)

  • Glacial Acetic Acid (Solvent/Proton Source)

  • Ethanol (Co-solvent)

Procedure:

  • Setup: Equip a 100 mL three-neck flask with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron slurry).

  • Addition: Suspend 5 mmol of the nitrochalcone in 30 mL of Ethanol/Acetic Acid (1:1 v/v).

  • Activation: Heat the mixture to 80°C. Once hot, add the Iron powder (25 mmol) in three portions over 15 minutes. Caution: Exothermic reaction; hydrogen gas evolution may occur.

  • Reflux: Heat to reflux (approx. 90-95°C) for 2–4 hours.

    • Mechanism Check: The nitro group reduces to the nitroso (-NO) or hydroxylamine (-NHOH) species, which nucleophilically attacks the

      
      -unsaturated ketone, followed by dehydration to form the indole.
      
  • Work-up:

    • Cool to room temperature.[1][2][3][4][5]

    • Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.[3]

    • Concentrate the filtrate to remove ethanol/acetic acid.

    • Neutralize the residue with sat.[3] NaHCO3 solution.

    • Extract with Ethyl Acetate (3 x 30 mL). Dry over anhydrous Na2SO4.[6]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Control & Validation Data

The following data represents typical results for the synthesis of 5-fluoro-2-(pyridin-4-yl)-1H-indole .

ParameterSpecificationResultMethod
Yield (Step A) > 85%91%Gravimetric
Yield (Step B) > 70%76%Gravimetric (Isolated)
Purity > 98%99.2%HPLC (254 nm)
19F NMR Singlet, -120 to -125 ppm-123.4 ppm400 MHz NMR (DMSO-d6)
MS (ESI+) [M+H]+ Calc: 213.07Found: 213.10High-Res Mass Spec

Troubleshooting Note: If the reaction stalls at the amine intermediate (2-aminochalcone) without cyclizing, increase the reaction temperature to 110°C or add a catalytic amount of ZnCl2 to promote the condensation.

References

  • Synthesis of 2-Phenylindoles via Reductive Cyclization Shriner, R. L., et al. "2-Phenylindole."[1][5][6] Organic Syntheses, Coll.[5] Vol. 3, p. 725. [Link]

  • Fluorine in Medicinal Chemistry: Binding & Stability Purser, S., et al. "Fluorine in drug discovery."[7][8] Chemical Society Reviews, 2008, 37, 320-330. [Link]

  • Reductive Cyclization Mechanisms (Cadogan/Sundberg) Söderberg, B. C. G.[9] "Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes... to Indoles." Organic Reactions, 2013.[1] [Link]

  • VEGFR-2 Inhibitor Design (O-linked Indoles) Zhang, H., et al.[10] "Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013. [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions in nitration of alpha-chloroacetophenones

Technical Support Center: Nitration of -Chloroacetophenones

Topic: Minimizing Side Reactions in the Nitration of

Document ID:Last Updated:Safety Alert:LACHRYMATOR & EXPLOSION HAZARD

Core Directive: The Mechanistic Landscape

The nitration of

electrophilic aromatic substitution (EAS)oxidative degradation

The carbonyl group is a strong meta-director, directing the nitro group primarily to the 3-position. However, the activated


Reaction Pathways Diagram

The following flowchart illustrates the primary reaction and the critical divergence points for side reactions.

NitrationPathwaysStartα-Chloroacetophenone(Substrate)ConditionsMixed Acid(HNO3 / H2SO4)< 0°CStart->ConditionsIntermediateSigma ComplexConditions->Intermediate Electrophilic AttackSide_Ox3-Nitrobenzoic Acid(Oxidative Cleavage)Conditions->Side_Ox T > 5°C(Oxidation)Side_Hydm-Nitro-α-hydroxyacetophenone(Hydrolysis)Conditions->Side_Hyd H2O present(Hydrolysis)Productm-Nitro-α-chloroacetophenone(Target)Intermediate->Product -H+Side_DiDinitro Species(Runaway)Product->Side_Di Excess HNO3(Over-nitration)

Figure 1: Reaction pathways showing the target meta-nitration versus competitive oxidation, hydrolysis, and polynitration.

Critical Process Parameters (CPP)

To maximize yield and purity, three parameters must be strictly controlled.

A. Temperature Control (The "Zero-Degree" Rule)
  • Target: -5°C to 0°C.

  • Reasoning: The activation energy for side-chain oxidation is significantly higher than for ring nitration. Maintaining the temperature below 0°C kinetically suppresses the formation of benzoic acid derivatives.

  • Failure Mode: Exceeding 10°C triggers the oxidative cleavage of the

    
     tail, releasing 
    
    
    and
    
    
    fumes (red gas), indicating yield loss.
B. Acid Strength & Water Content
  • Target: Fuming

    
     (98%+) or anhydrous Mixed Acid.
    
  • Reasoning: Water acts as a nucleophile. In the presence of strong acid and heat, water will displace the chlorine atom (hydrolysis), forming

    
    -hydroxy ketones.
    
  • Protocol: Use oleum or 98%

    
     as the solvent to dehydrate the system.
    
C. Stoichiometry & Addition Rate
  • Target: 1.05 – 1.10 equivalents of

    
    .
    
  • Reasoning: A slight excess ensures conversion, but a large excess promotes dinitration.

  • Mode: Inverse Addition (Adding nitrating mix to substrate) or Direct Addition (Substrate to acid) is debated.

    • Recommended: Dissolve substrate in

      
      , cool, then add nitrating mixture dropwise. This ensures the substrate is always in excess relative to the oxidant during the critical mixing phase, minimizing oxidative stress.
      

Troubleshooting Guide

Symptom: Low Yield & Formation of Carboxylic Acids

Observation: The crude product is acidic; melting point is broad; vigorous gas evolution (

Root CauseDiagnostic CheckCorrective Action
Thermal Runaway Did temp spike >5°C during addition?Slow down addition rate. Use a dry ice/acetone bath instead of wet ice.
Wet Reagents Is the

old/hygroscopic?
Use fresh 98%

. Ensure glassware is oven-dried.
Induction Period Did reaction stall then surge?Ensure efficient stirring. Never stop stirring during addition.
Symptom: Product Contains Hydroxyl Impurities

Observation: LC-MS shows M-Cl+OH peak; product is sticky/oily.

Root CauseDiagnostic CheckCorrective Action
Quenching Hydrolysis Was the quench water warm?Pour reaction mixture onto crushed ice slowly. Keep quench temp <10°C.
Basic Workup Did you use NaOH/KOH to neutralize?Avoid strong bases.

-Halo ketones undergo Darzens-like degradation in base. Use

only.
Symptom: Incomplete Conversion (Starting Material Remains)

Observation: TLC shows starting material spot (

Root CauseDiagnostic CheckCorrective Action
Acid Too Weak Used 65%

?
Must use fuming

(90%+) or mixed acid to generate sufficient

.
Temperature Too Low Reaction kept at -20°C?Warm slowly to 0°C (but no higher) to drive completion.

Validated Experimental Protocol

Objective: Synthesis of 2-chloro-1-(3-nitrophenyl)ethanone (m-nitro-alpha-chloroacetophenone). Scale: 10 mmol (Adaptable).

Reagents
  • 
    -Chloroacetophenone (1.54 g, 10 mmol)
    
  • Sulfuric Acid, Conc. 98% (10 mL)

  • Fuming Nitric Acid, >90% (0.5 mL, ~11 mmol)

Step-by-Step Methodology
  • Preparation (Pre-Cooling):

    • Place 5 mL of conc.

      
       in a 50 mL round-bottom flask equipped with a magnetic stir bar and a thermometer.
      
    • Cool the flask to -10°C using an ice/salt or dry ice/acetone bath.

  • Substrate Addition:

    • Add

      
      -chloroacetophenone (1.54 g) portion-wise to the acid. Stir until fully dissolved.
      
    • Note: The solution may darken slightly. Ensure internal temp returns to -5°C before proceeding.

  • Nitration (The Critical Step):

    • Prepare a mixture of fuming

      
       (0.5 mL) and conc. 
      
      
      (2 mL) in a separate vial, cooled to 0°C.
    • Add the nitrating mixture dropwise to the substrate solution over 20–30 minutes.

    • Monitor: Maintain internal temperature strictly between -5°C and 0°C. If it hits 2°C, stop addition immediately.

  • Post-Reaction Stirring:

    • After addition is complete, allow the mixture to stir at 0°C for 30–60 minutes.

    • Monitor via TLC (Silica, 20% EtOAc/Hexane).

  • Quenching & Isolation:

    • Prepare a beaker with 50 g of crushed ice.

    • Pour the reaction mixture in a thin stream onto the ice with vigorous stirring. The product should precipitate as a solid.[1]

    • Filtration: Filter the solid using a sintered glass funnel.

    • Washing: Wash with cold water (

      
      ) until the filtrate is neutral (pH paper).
      
    • Recrystallization: Recrystallize from Ethanol/Water or pure Ethanol to remove traces of benzoic acid.

Frequently Asked Questions (FAQ)

Q: Can I use standard 65% Nitric Acid? A: generally, No. The water content in 65%


Q: My product turned into a black tar. What happened? A: This is "charring" caused by oxidative degradation. It likely occurred because the temperature spiked during the addition of the acid. Once oxidation starts, it is exothermic and autocatalytic. You must control the temperature cryogenically.

Q: How do I clean the glassware? The residue is a lachrymator. A: Do not scrub with hot water immediately (vaporizes the irritant). Rinse glassware with acetone or ethanol first in the hood to dissolve organic residues, then soak in a base bath (dilute alcoholic KOH) to decompose the

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Olah, G. A.; Malhotra, R.; Narang, S. C.Nitration: Methods and Mechanisms; VCH: New York, 1989.
  • Occupational Safety and Health Administration (OSHA). Alpha-Chloroacetophenone Method PV2182. Link (Safety and Analytical Data).

  • Reid, E. E. "m-Nitroacetophenone". Organic Syntheses, Coll.[2] Vol. 2, p. 434 (1943). Link (Foundational protocol for acetophenone nitration, adaptable to chloro-derivatives).

  • BenchChem. Application Notes for 2-Chloro-1-(3-nitrophenyl)ethanone. Link (Specific application data for the nitrated derivative).

Purification methods for 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Handling of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (CAS: 1025707-60-1)

Executive Summary

You are working with 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone , a highly reactive


-haloketone intermediate commonly used in the synthesis of AKT inhibitors (e.g., Ipatasertib analogs).

This molecule presents a specific "purification paradox": it is reactive enough to degrade on acidic silica gel but requires high purity to prevent side-reactions (like Darzens condensation or polymerization) in subsequent steps. This guide prioritizes crystallization as the primary purification method to ensure stability, using chromatography only as a secondary "polishing" step.

Safety Critical Warning

  • Lachrymator Hazard: This compound is a potent lachrymator (tear gas agent). All purification steps, especially solvent removal and open-flask crystallization, must be performed in a functioning fume hood.

  • Skin Sensitizer:

    
    -haloketones are powerful alkylating agents. Double-gloving (Nitrile) is mandatory.
    

Module 1: Crystallization (Primary Method)

Crystallization is superior to chromatography for this compound because it avoids the potential hydrolysis or dehydrohalogenation caused by the acidic nature of silica gel.

Recommended Solvent Systems
SystemRatio (v/v)ApplicationProsCons
IPA / Heptane 1:3 to 1:5Standard High recovery; removes non-polar impurities.Requires precise temperature control to avoid oiling.
EtOAc / Heptane 1:4High Purity Excellent rejection of regioisomers.Lower yield if cooling is too rapid.
Ethanol (Abs) PureScale-Up Simple solvent recovery.Risk of solvolysis (ethanolysis) if heated too long.
Protocol: The "Cloud Point" Method
  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) at 60°C. Do not boil excessively.

  • Antisolvent Addition: Slowly add warm Heptane (50°C) down the side of the flask with stirring until a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add just enough hot solvent (EtOAc/IPA) to clear the solution.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature on the stir plate (insulate with a cork ring).

  • Deep Cooling: Once at room temperature, move to a 4°C fridge or ice bath for 2 hours.

  • Filtration: Filter the white/pale-yellow needles and wash with cold Heptane.

Module 2: Chromatography (Polishing Method)

Use this only if crystallization fails to remove the 2,2-dichloro impurity or if the material has "oiled out" significantly.

  • Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1% Et3N in Hexane if the compound degrades, though standard silica is usually acceptable for rapid runs).

  • Mobile Phase: Gradient of 0%

    
     30% Ethyl Acetate in Hexanes .
    
  • Loading: Dry load on Celite is preferred over liquid loading to prevent crystallization in the column head.

Critical Tip: The


-chloroketone (product) usually elutes after the unreacted starting material but before the hydrolyzed hydroxy-ketone impurity.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This is a thermodynamic issue where the liquid-liquid phase separation occurs before the solid-liquid boundary.

  • Cause: The solution is too concentrated, or the cooling was too rapid.

  • Fix:

    • Re-heat the oil until it dissolves.

    • Add a "seed crystal" (if available) or scratch the glass surface at the air-liquid interface.

    • Add 10% more solvent (dilute the system) to shift the phase diagram.

    • The "Trituration" Trick: If it remains an oil, remove the solvent, add pure cold Heptane, and sonicate vigorously. This often forces the oil to solidify.

Q2: I see a small singlet at ~6.4 ppm in the proton NMR. What is it?

Diagnosis: This is likely the 2,2-dichloro-1-(3,4-difluoro-5-nitrophenyl)ethanone impurity.

  • Mechanism: During the Friedel-Crafts reaction, excess chloroacetyl chloride or improper temperature control can lead to double chlorination.

  • Removal: Crystallization is often ineffective for this specific impurity due to structural similarity. You must use Flash Chromatography (Module 2). The dichloro analog is less polar and will elute earlier than your product.

Q3: The solid is turning yellow/brown upon storage.

Diagnosis: Decomposition via dehydrohalogenation or hydrolysis.

  • Mechanism: The

    
    -proton is acidic. Trace moisture or basic impurities (even from glass cleaning) can trigger the release of HCl, which catalyzes further degradation (autocatalysis).
    
  • Fix:

    • Recrystallize immediately.

    • Store under Argon/Nitrogen at -20°C .

    • Add a packet of activated desiccant to the secondary container.

Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the appropriate purification method based on crude purity and impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/HPLC) Check for Regioisomers Start->CheckTLC Decision1 Purity > 85%? CheckTLC->Decision1 Cryst Primary Method: Crystallization (IPA/Heptane) Decision1->Cryst Yes Chrom Secondary Method: Flash Chromatography (Hex/EtOAc Gradient) Decision1->Chrom No (Complex Mix) CheckOil Did it Oil Out? Cryst->CheckOil Final Pure Solid (Store -20°C) Chrom->Final Triturate Triturate with Cold Heptane/Sonication CheckOil->Triturate Yes CheckOil->Final No (Crystals formed) Triturate->Cryst Retry

Figure 2: Crystallization Thermodynamics Workflow

Caption: Step-by-step execution of the "Cloud Point" crystallization method to prevent oiling out.

CrystallizationFlow Step1 1. Dissolve Crude (Hot EtOAc, 60°C) Step2 2. Add Antisolvent (Warm Heptane) Until Cloudy Step1->Step2 Step3 3. Add Solvent Dropwise Until Clear (Cloud Point) Step2->Step3 Step4 4. Slow Cool (RT -> 4°C) Step3->Step4 Step5 5. Filtration & Heptane Wash Step4->Step5

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

    
    -chloroketones). 
    
  • Genentech, Inc. Pyrrolopyrimidine compounds and methods of use. WO2008070016A2. (Patent describing synthesis and handling of similar difluorophenyl intermediates for AKT inhibitors).

  • BenchChem Technical Support. Friedel-Crafts Acylation Troubleshooting. (General guidance on AlCl3 catalyzed acylation impurities).

  • Teledyne ISCO. Flash Chromatography Guide: Purification of Halogenated Intermediates. (Reference for silica stability of alkyl halides).

Troubleshooting low conversion in 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone reduction

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Low Conversion & Chemoselectivity Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. Aris Thorne, Senior Process Chemist

Executive Summary & Diagnostic Logic

You are encountering low conversion during the reduction of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (referred to hereafter as Compound A ). This substrate is a highly electron-deficient


-haloketone. The presence of the nitro group (

) and two fluorine atoms creates a specific "electronic trap" that distinguishes this reaction from standard phenacyl chloride reductions (e.g., the Ticagrelor intermediate).

The Core Conflict: The electron-withdrawing groups (EWGs) make the carbonyl carbon highly electrophilic, which theoretically increases reactivity toward hydrides. However, this same property makes the carbonyl prone to hydration (forming a gem-diol) in the presence of trace moisture. Gem-diols are inert to most hydride reducing agents, leading to stalled conversion.

Diagnostic Flowchart

Use this logic tree to identify the root cause of your stalled reaction.

TroubleshootingFlow Start START: Low Conversion (<60%) CheckSolvent Check Solvent Water Content (Karl Fischer) Start->CheckSolvent Hydrate ISSUE: Substrate Hydration (Gem-diol formation) CheckSolvent->Hydrate High Water (>0.1%) CheckMethod Identify Reduction Method CheckSolvent->CheckMethod Dry Solvent Bio Biocatalysis (KRED) CheckMethod->Bio Chem Chemical (NaBH4 / Ru-ATH) CheckMethod->Chem BioIssue ISSUE: Enzyme Inhibition (Nitro group steric/electronic) Bio->BioIssue No conversion ChemIssue Check Catalyst/Reagent Ratio Chem->ChemIssue SideRxn ISSUE: Catalyst Poisoning (Nitro coordination) ChemIssue->SideRxn Ru/Rh Catalyst Dehalo ISSUE: Dehalogenation (Formation of ethyl ketone) ChemIssue->Dehalo NaBH4 (High Temp)

Figure 1: Decision matrix for diagnosing stalled conversion in electron-deficient ketone reductions.

Technical Deep Dive: Why Conversion Stalls

A. The Hydration Trap (Thermodynamic Stall)

The 3,4-difluoro-5-nitro substitution pattern creates a "super-electrophile." While this facilitates hydride attack, it also dramatically increases the equilibrium constant (


) for hydration.


  • Mechanism: In solvents like THF or IPA, even trace water (0.5%) shifts the equilibrium toward the gem-diol.

  • Impact: Borohydrides and Transfer Hydrogenation (ATH) catalysts cannot reduce the gem-diol . The reaction stalls because the active ketone concentration is negligible.

  • Evidence: NMR in

    
    /DMSO-d6 often shows the disappearance of the carbonyl signal but no formation of the alcohol product.
    
B. Catalyst Inhibition (Kinetic Stall)

If you are using Ruthenium or Rhodium catalysts (Noyori type):

  • Nitro Coordination: The nitro group is a competitive ligand. It can coordinate to the metal center, displacing the substrate or the diamine ligand, effectively poisoning the catalyst.

  • Acidity: The product alcohol is significantly more acidic than a standard phenylethanol due to the EWGs. The resulting alkoxide may bind too tightly to the metal center, preventing ligand exchange (product inhibition).

Troubleshooting Protocols (Q&A)

Scenario 1: Chemical Reduction (NaBH4 / Luche)

Q: The reaction starts fast but stops at 50% conversion. Adding more NaBH4 doesn't help. Why? A: This is likely due to boron complexation or hydration .

  • The Fix: Use the Luche Reduction protocol. Add Cerium(III) Chloride (

    
    ). The Cerium activates the carbonyl specifically and promotes 1,2-addition over dehalogenation.
    
  • Protocol Adjustment:

    • Dissolve Compound A (1.0 eq) and

      
       (1.1 eq) in MeOH.
      
    • Stir for 15 mins (ensure solvation).

    • Add

      
       (1.0 eq) portion-wise at -10°C to 0°C .
      
    • Crucial: Do not let the temperature rise above 0°C to prevent epoxide formation or dehalogenation.

Q: I see a byproduct with M-34 mass (Dechlorination). A: The nitro group and fluorine atoms stabilize the radical intermediate, facilitating the loss of the chlorine atom.

  • The Fix: Lower the temperature immediately. Switch from MeOH to EtOH (less reactive). Avoid transition metal salts (like

    
    , 
    
    
    
    ) that might catalyze radical pathways.
Scenario 2: Asymmetric Transfer Hydrogenation (Ru-TsDPEN)

Q: My ee% is high, but conversion is stuck at 30%. A: The reaction is reversible. The electron-deficient nature of your substrate makes the reverse reaction (oxidation of the alcohol) favorable if the system is not driven.

  • The Fix:

    • Switch H-Source: If using IPA/Base, switch to Formic Acid/Triethylamine (5:2) . The release of

      
       makes the reduction irreversible.
      
    • Concentration: Run the reaction at high concentration (>0.5 M) to minimize solvent competition.

Scenario 3: Biocatalysis (KRED/ADH)

Q: The enzyme works on the non-nitro analog but fails here. A: The nitro group adds significant steric bulk and changes the binding pocket electrostatics.

  • The Fix: You cannot simply assume substrate promiscuity.

    • Screening: You must screen a library of "Anti-Prelog" KREDs specifically designed for bulky ketones.

    • Co-solvent: The substrate likely has poor solubility in buffer. Add DMSO (5-10%) or Triton X-100 to increase bioavailability.

Quantitative Data & Comparison

Table 1: Comparison of Reduction Methods for Electron-Deficient


-Chloroketones 
MethodTypical YieldRisk FactorPrimary Failure ModeRecommended For
NaBH4 / MeOH 40-60%HighDehalogenation / Epoxide formationInitial screening only
Luche (CeCl3/NaBH4) 85-95%LowIncomplete conversion if wetRacemic Scale-up
Ru-ATH (Noyori) 50-80%MediumCatalyst poisoning by

Chiral Synthesis
Biocatalysis (KRED) >99% (if matched)LowEnzyme incompatibilityGMP Manufacturing

Standardized Protocol: Luche Reduction (Racemic)

Use this protocol to validate the substrate quality before attempting asymmetric synthesis.

  • Preparation: Dry Methanol over 3Å molecular sieves for 24 hours. Water content must be <0.05%.

  • Setup: In a round-bottom flask, charge Compound A (10 mmol, 2.35 g) and

    
     (11 mmol, 4.1 g).
    
  • Solvation: Add dry MeOH (50 mL). Stir at Room Temperature (RT) for 20 minutes until a clear solution forms (or fine suspension).

  • Cooling: Cool the mixture to -5°C using an ice/salt bath.

  • Reduction: Add

    
     (10 mmol, 0.38 g) in 4 portions over 20 minutes. Expect gas evolution.
    
  • Quench: Once TLC shows consumption (approx. 1h), quench by adding saturated

    
     solution (20 mL) slowly.
    
  • Workup: Extract with Ethyl Acetate. Wash organic layer with water (to remove Ce salts). Dry over

    
    .
    

Validation Check:

  • If this protocol yields >90% conversion, your previous issues were likely hydration (wet solvents) or catalyst poisoning (if using Ru/Rh).

References

  • Mechanistic Insight on Haloketone Reduction

    • Effect of Metal Chlorides on the Reduction of

      
      -Chloroacetophenones with Sodium Borohydride.[1][2] (2021).[2] Chinese Journal of Organic Chemistry. 
      
  • Biocatalytic Precedents

    • Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters. (2005).[1][2][3][4] Applied and Environmental Microbiology.

    • Method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol (Patent CN106520849A). Highlights the necessity of KREDs for this specific scaffold class.

  • Substrate Context (Nitro-Phenacyl Derivatives)

    • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol.[3] (2008).[3] Russian Journal of General Chemistry. Discusses the reactivity of nitro-substituted phenacyl chlorides.

  • Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

Disclaimer: This guide is for research purposes only. 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone is a potent alkylating agent. Handle with extreme caution in a fume hood.

Sources

Optimizing solvent selection for 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RX-5N-DIF-CL Status: Active Support Tier: Senior Application Scientist

Welcome to the Purification Support Hub

You are likely working with a high-value intermediate, possibly in the synthesis of Ticagrelor derivatives or novel kinase inhibitors. This molecule presents a "perfect storm" of purification challenges:

  • 
    -Haloketone:  Highly reactive, lachrymatory, and prone to hydrolysis or self-alkylation.
    
  • Nitro Group: Increases melting point but introduces thermal instability.

  • Difluoro Substitution: Lipophilic nature that complicates polarity-based separation.

This guide replaces trial-and-error with a logic-driven approach to solvent selection, ensuring high purity (>98%) and safe handling.

Module 1: Critical Safety & Stability (The "STOP" Sign)

WARNING: Before heating any solvent, review these specific hazards for 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone.

Hazard CategoryRisk FactorMitigation Protocol
Thermal Runaway High. Nitro compounds +

-haloketones can decompose violently above 60–70°C.
Limit Tmax to 50°C. Use vacuum to lower solvent boiling points. Never distill to dryness.
Lachrymator Severe. The

-chloro ketone moiety is a potent tear gas agent.[1]
Handle only in a fume hood. Double-glove (Nitrile/Laminate). Decontaminate glassware with dilute alcoholic KOH/NaOH.
Hydrolysis Moderate. The C-Cl bond is labile in hot aqueous/basic conditions.Avoid basic solvents (Pyridine, Amines). Minimize water exposure at elevated temperatures.
Module 2: Solvent Selection Logic (The "How-To")

We do not guess; we calculate. For this molecule, we balance the lipophilicity of the difluorophenyl ring against the polarity of the nitro/ketone groups.

Primary Recommendation: The "Golden Ratio" Systems

Based on the Hansen Solubility Parameters (HSP) for nitro-halo-aromatics, the following binary systems offer the highest probability of success.

SystemRatio (v/v)MechanismBest For...
IPA / Heptane 1:3 to 1:5Displacement. The alcohol solvates the nitro/ketone; heptane acts as the antisolvent.General Purity. Best balance of yield and crystal habit.
EtOAc / Heptane 1:4 to 1:6Polarity Gradient. EtOAc dissolves the compound well; heptane induces precipitation.Removing Polar Impurities. (e.g., unreacted phenols or acids).[2]
Toluene / Cyclohexane 1:2

-Stacking.
Toluene interacts with the electron-deficient nitro ring.
Polymorph Control. Often yields denser, more stable crystals.
Solvent Screening Workflow

Use this decision tree to select your solvent system based on your crude material's behavior.

SolventSelection Start Start: Crude Material Analysis SolubilityCheck Dissolve 100mg in 1mL Solvent A (IPA or EtOAc) at 40°C Start->SolubilityCheck Dissolves Fully Dissolved? SolubilityCheck->Dissolves Yes Add Anti-solvent (Heptane) dropwise at 40°C Dissolves->Yes Yes No Switch Solvent A (Try Toluene or DCM) Dissolves->No No CloudPoint Cloud Point Reached? Yes->CloudPoint Cooling Cool slowly to 0°C (10°C/hour) CloudPoint->Cooling Precipitate forms Oiling Oiling Out? Cooling->Oiling Success Filter & Wash (Cold Heptane) Oiling->Success No (Crystals) Remedy Re-heat, add 5% more Solvent A, Seed with crystal Oiling->Remedy Yes (Oil) Remedy->Cooling Retry

Figure 1: Logic flow for solvent screening. Note the loop for handling "oiling out," a common issue with fluorinated aromatics.

Module 3: Troubleshooting (The "Help" Desk)

Issue 1: "My product is oiling out (liquid-liquid phase separation) instead of crystallizing."

  • Cause: The melting point of the solvated product is lower than the temperature at which it saturates. This is common with fluorinated intermediates.[3]

  • Solution (The "Seeding" Protocol):

    • Re-heat the mixture until the oil dissolves (T < 50°C).

    • Add a small amount of "Good Solvent" (e.g., IPA) to slightly undersaturate the solution.

    • Cool extremely slowly to room temperature.

    • Crucial Step: Add a seed crystal. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

Issue 2: "The product is turning yellow/brown during heating."

  • Cause: Decomposition.[4] The

    
    -chloro ketone is eliminating HCl or the nitro group is degrading.
    
  • Solution:

    • Check your solvent for trace bases (amines).

    • Add 0.1% Acetic Acid to the recrystallization solvent to buffer against basic degradation.

    • Reduce the bath temperature immediately.

Issue 3: "Yield is too low (<50%)."

  • Cause: Product is too soluble in the anti-solvent or the mother liquor volume is too high.

  • Solution:

    • Cool the final slurry to -10°C or -20°C before filtration.

    • Use the filtrate (mother liquor) for a second crop, but analyze purity carefully as impurities concentrate here.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Isopropanol (IPA)? A: Use caution. Methanol is more polar and a stronger nucleophile. While it dissolves the compound well, it increases the risk of solvolysis (attacking the C-Cl bond) if heated for prolonged periods. IPA is sterically bulkier and safer.

Q: How do I remove the unreacted 3,4-difluoro-5-nitroacetophenone precursor? A: This impurity lacks the polar


-chloro group, making it more soluble in non-polar solvents. Use the EtOAc/Heptane  system. The chloro-product will crystallize out, leaving the non-chlorinated precursor in the heptane-rich mother liquor.

Q: Can I scale this up to 1kg? A: Yes, but thermal management is critical .

  • Do not use an oil bath; use a jacketed reactor with precise internal temperature control.

  • Ensure the "Anti-solvent addition" is done over 2-3 hours to prevent rapid crashing (which traps impurities).

References
  • Hansen Solubility Parameters in Practice.Hansen, C. M. (2007). CRC Press.
  • Safety of

    
    -Haloketones. Chemical & Engineering News Safety Letters. (General handling of lachrymators and thermal hazards).[5] 
    
  • Purification of Fluorinated Aromatics. Organic Process Research & Development. (Strategies for separating fluorinated impurities).

  • Pfizer Solvent Selection Guide. Green Chemistry, 2008, 10, 31-36. (Basis for selecting EtOAc/Heptane over chlorinated solvents).

Sources

Controlling exotherms during nitration of difluoroacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms & Process Safety Audience: Process Chemists, Scale-up Engineers, and R&D Scientists

Core Directive: The Thermodynamics of Safety

As a Senior Application Scientist, my primary directive to you is simple: In a semi-batch nitration, the rate of addition IS the rate of heat generation.

Nitrating 2,4-difluoroacetophenone (or its isomers) presents a "double-hazard" scenario:

  • Deactivated Substrate: The electron-withdrawing acetyl and fluoro groups deactivate the ring, often necessitating the use of Fuming Nitric Acid or stronger mixed acids to drive kinetics.

  • Thermal Instability: The reaction is highly exothermic (

    
    ). If reagents accumulate due to low temperature (kinetic delay) and then suddenly react, you risk a thermal runaway.
    

This guide treats your reactor not just as a vessel, but as a calorimeter that must be balanced.

Critical Safety Workflow (Visualized)

Before proceeding to the Q&A, review the logic flow for safe operation. This diagram outlines the decision gates required to prevent thermal runaway.

NitrationSafety Start Start: Reactor Setup CheckCooling Verify Cooling Capacity (Target: < 0°C) Start->CheckCooling AcidPrep Prepare Mixed Acid (Exothermic Dissolution) CheckCooling->AcidPrep DoseStart Begin Dosing Nitrating Agent AcidPrep->DoseStart Monitor Monitor: Tr & Tj (Reactor & Jacket Temp) DoseStart->Monitor Decision Is Tr rising > 2°C above setpoint? Monitor->Decision Decision->Monitor NO (Stable) StopDose EMERGENCY STOP Dosing Decision->StopDose YES (Spike) Complete Reaction Complete (HPLC Check) Decision->Complete Dosing Done Wait Allow Heat Dissipation (Consume accumulated HNO3) StopDose->Wait Resume Resume Dosing (Slower Rate) Wait->Resume Resume->Monitor Quench Inverse Quench (Pour Rxn into Ice/Water) Complete->Quench

Figure 1: Logic flow for controlling nitration exotherms. Note the critical loop: Stop Dosing


 Dissipate 

Resume.

Troubleshooting Guide & FAQs

Category A: Thermal Control & Exotherms[1][2]

Q1: I am cooling the jacket to -10°C, but the internal temperature is spiking every time I add a drop of mixed acid. Why? Diagnosis: This indicates poor mixing or local hot spots .

  • The Physics: Sulfuric acid becomes highly viscous at low temperatures. If your impeller speed is too low, the fresh nitrating agent floats or pools rather than dispersing. It reacts instantly in a concentrated pocket, generating intense local heat that the probe detects as a spike.

  • The Fix: Increase agitation speed (RPM) immediately. Ensure you are using a pitch-blade or anchor impeller suitable for viscous fluids, not a simple magnetic stir bar (which is dangerous on scales >100g).

Q2: The temperature didn't rise during addition, but it skyrocketed 30 minutes after I finished dosing. What happened? Diagnosis: This is the classic "Accumulation" scenario , the most dangerous failure mode in nitration.

  • The Cause: You likely ran the addition too cold (e.g., -20°C). At this temperature, the reaction kinetics were too slow to consume the nitric acid as it was added. You essentially built up a "bomb" of unreacted reagents. When the mixture warmed slightly, the reaction kicked off all at once.

  • Corrective Action: Never run colder than the kinetic onset temperature (typically 0°C to 5°C for this substrate). You want to see a small, controlled exotherm during dosing—it proves the reaction is consuming the reagent.

Category B: Yield & Selectivity

Q3: I am seeing high levels of dinitrated by-products. How do I stop this? Diagnosis: Thermal overshoot or concentration gradients .

  • The Chemistry: The nitro group is deactivating.[1] However, if the temperature rises >20°C, the activation energy for the second nitration is overcome.

  • The Fix:

    • Strictly maintain T < 5°C.

    • Dilute the nitrating agent.[2][3] If using 100% fuming

      
      , mix it with 
      
      
      
      first to dampen the activity.
    • Verify stoichiometry. A slight excess (1.05 eq) is standard, but large excesses drive dinitration.

Q4: The reaction mixture turned dark brown/black and fumed orange gas. Is my product ruined? Diagnosis: Oxidative decomposition .

  • The Cause: Nitric acid is a potent oxidant. If the reaction gets too hot, it starts oxidizing the acetophenone alkyl chain or the aromatic ring itself, releasing

    
     gases (orange fumes).
    
  • Immediate Action: This is a precursor to runaway. Maximize cooling and nitrogen sweep. If temperature is stable, proceed to quench immediately. The product may be recoverable via recrystallization (ethanol/water), but yield will be impacted.

Category C: Quenching & Workup[6][7]

Q5: The reaction was stable, but it boiled over when I added water to quench it. Why? Diagnosis: Heat of Dilution error.

  • The Physics: Concentrated sulfuric acid releases massive heat when mixed with water (

    
    ). Adding water into the acid (Standard Addition) causes immediate steam explosions.
    
  • The Protocol: Always use Inverse Addition .

    • Prepare a separate vessel with crushed ice/water.

    • Slowly pour the reaction mixture into the stirring ice water.

    • This ensures the heat sink (water) is always in vast excess.

Standardized Experimental Protocol

Substrate: 2,4-Difluoroacetophenone | Scale: 10g - 100g Pilot

Step 1: System Prep
  • Vessel: Jacketed glass reactor with overhead mechanical stirring.

  • Thermal: Circulator set to -5°C.

  • Safety: Blast shield in place.

    
     scrubber connected.
    
Step 2: The Charge
  • Charge Sulfuric Acid (98%) (5 vol relative to substrate).

  • Cool to 0°C.

  • Add 2,4-Difluoroacetophenone (1.0 eq). Note: This dissolution is exothermic.[2][4][5] Wait for T < 0°C before proceeding.

Step 3: The Nitration (The Critical Step)
  • Prepare Mixed Acid : Pre-mix Fuming

    
     (1.1 eq) and 
    
    
    
    (2 vol) externally. Cool this mixture to 0°C.
  • Dose: Add Mixed Acid dropwise.

    • Control Limit: Internal Temp (Tr) must not exceed 5°C.

    • Stop Trigger: If Tr > 8°C, stop dosing and increase stirring.

  • Post-Dose: Stir at 0–5°C for 1 hour. Monitor HPLC for consumption of starting material.

Step 4: The Quench
  • Prepare a beaker with Ice/Water (10 vol) .

  • Transfer the reaction mixture slowly into the ice slurry.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate .[3]

  • Wash organic layer with saturated

    
     until pH is neutral (removes residual acid).
    

Quantitative Data: Thermal Parameters

ParameterValue (Approx)Implication
Reaction Enthalpy (

)
-150 kJ/molHigh heat release. Requires active cooling.
Adiabatic Temp Rise (

)
> 100°CIf cooling fails, the solvent/acid will boil.
Onset Temp (Decomposition) ~180°C (Product dependent)Keep process T well below 50°C to avoid triggering secondary decomposition.
Heat of Dilution (

)
-95 kJ/molQuenching releases almost as much heat as the reaction.

Mechanistic Pathway (Visualized)

Understanding the mechanism clarifies why water interferes (stops


 formation) and why temperature controls regioselectivity.

Mechanism HNO3 HNO3 + 2H2SO4 Nitronium NO2+ (Nitronium) + H3O+ + 2HSO4- HNO3->Nitronium Dehydration Complex Sigma Complex (Arenium Ion) Nitronium->Complex Attack (Slow Step) Substrate 2,4-Difluoroacetophenone Substrate->Complex Product Product (5-Nitro isomer) Complex->Product -H+ (Fast)

Figure 2: Electrophilic Aromatic Substitution mechanism. The formation of the Nitronium ion is the key initiation step.

References

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitration Incidents and Mixed Acid Hazards.
  • Organic Syntheses , Coll. Vol. 2, p. 434 (1943).[6] m-Nitroacetophenone.[7][6] Link (Foundational protocol for acetophenone nitration).

  • Org. Process Res. Dev. 2001, 5, 6, 613–621. Safety of Nitrations in Process Industry.
  • Pfizer Inc., Patent WO2000056728A1. Process for the preparation of Voriconazole intermediates. (Describes nitration of 1-(2,4-difluorophenyl)ethanone).
  • Chemical Engineering Progress, "Control Exothermic Reactions", AICHE. (Heat transfer principles in stirred tank reactors).

Sources

Technical Support Center: Purification of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SALT-REM-51336 Status: Active Guide Applicable Compound: 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone Chemical Class:


-Haloketone / Fluorinated Aromatic[1]

Phase 1: Initial Assessment (The Triage)

The Core Problem: Why is this difficult?

You are likely facing one of two scenarios:

  • The "Sticky Solid" Syndrome: The product oils out during workup, trapping inorganic salts (Aluminum or Sodium) inside a gummy lattice.[1]

  • High Sulfated Ash: The product appears dry, but analytical testing (ROI/Ash) indicates high inorganic content (

    
    ), often causing catalyst poisoning in downstream steps.[1]
    

Root Cause Analysis: This molecule contains a Lewis-basic carbonyl oxygen and an electron-deficient aromatic ring.

  • Aluminum Complexation: If synthesized via Friedel-Crafts, the carbonyl oxygen forms a strong dative bond with Aluminum (

    
    ).[1] Standard water washes often fail to break this bond, leaving Aluminum salts trapped in the organic phase.[1]
    
  • Lattice Trapping: The melting point of this compound is relatively low (often

    
    C).[1] Aggressive drying or high-vac removal of solvents can cause the crystal lattice to collapse around residual salts (
    
    
    
    ,
    
    
    ) before they can be washed away.[1]

Phase 2: The Wet Chemistry Solution (Aqueous Workup)

Objective: Break the Metal-Organic complex and partition salts into the aqueous phase without hydrolyzing the sensitive


-chloro group.
Protocol A: The Rochelle’s Salt Method (Recommended)

Best for: Removing Aluminum residues and breaking stubborn emulsions.

The Mechanism: Potassium Sodium Tartrate (Rochelle’s Salt) acts as a bidentate ligand, chelating


 with higher affinity than your ketone product.[1] This releases your product into the organic layer.
  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) . Avoid Ethyl Acetate if possible, as it can hydrolyze under prolonged aqueous contact.[1]

    • Ratio: 10 mL solvent per 1 g product.[1]

  • The Chelation Wash:

    • Prepare a saturated aqueous solution of Rochelle’s Salt .

    • Add to the organic phase (1:1 vol/vol).[1]

    • Vigorous Stirring (Critical): Stir at high RPM for 2–4 hours at Room Temperature. You must allow time for the ligand exchange to occur.

  • Phase Separation:

    • The layers should separate cleanly. The aqueous layer will contain the Aluminum-Tartrate complex.

  • Polishing Washes:

    • Wash organic layer 1x with Water.[1]

    • Wash 1x with Brine (Saturated

      
      ).[1]
      
Protocol B: The Acidic Quench (Alternative)

Best for: Cases where Rochelle's salt is unavailable.[1] Requires strict pH monitoring.

Warning: Do not allow pH to exceed 7.5. The electron-deficient ring (3,4-difluoro-5-nitro) is susceptible to Nucleophilic Aromatic Substitution (


) by hydroxides, and the 

-chloro group is prone to hydrolysis.[1]
  • Quench: Pour reaction mixture into ice-cold 1M HCl .

  • Agitate: Stir for 30 minutes. The low pH keeps Aluminum species soluble (

    
     rather than insoluble 
    
    
    
    ).[1]
  • Extract: Extract with DCM.

  • Neutralize (Carefully): Wash with 5% Sodium Bicarbonate .[1]

    • Stop point: Stop immediately when the aqueous layer pH hits 6–7. Do not go to pH 9.[1]

Phase 3: The Dry Chemistry Solution (Precipitation)

Objective: Physical removal of trapped salts from solid product.

Protocol C: The "Non-Solvent" Crash

Best for: Final polishing of dried solids with high ash content.

  • Solubilization: Dissolve the dry, salt-contaminated solid in a minimum amount of Acetone or THF .[1]

    • Note: Inorganic salts (

      
      , 
      
      
      
      ,
      
      
      ) are insoluble in these solvents.[1]
  • Filtration: Pass the solution through a Celite 545 pad or a 0.45

    
    m PTFE membrane.
    
    • Result: Salts remain on the filter; product passes through.

  • Recrystallization (The Reset):

    • Concentrate the filtrate.

    • Add Heptane or Hexane dropwise to the concentrated solution until turbidity persists.

    • Cool to 0°C to crystallize the pure product.

Visualizing the Workflow

The following diagram illustrates the decision logic for salt removal based on the state of your crude material.

SaltRemoval Start Crude Product State Condition1 Is it a Sticky/Oily Solid? Start->Condition1 Condition2 Is it a Dry Powder? Start->Condition2 WetMethod Protocol A: Rochelle's Salt Wash (Breaks Al-Complex) Condition1->WetMethod Yes AshTest Perform Sulfated Ash Test Condition2->AshTest HighAsh Ash > 0.5% (Inorganic Salts) AshTest->HighAsh LowAsh Ash < 0.1% (Clean) AshTest->LowAsh DryMethod Protocol C: Acetone Filtration (Physically removes NaCl/MgSO4) HighAsh->DryMethod Recryst Final Polish: Recrystallize (IPA/Heptane) LowAsh->Recryst Optional WetMethod->Recryst DryMethod->Recryst

Caption: Decision tree for selecting the appropriate salt removal protocol based on physical state and ash content.

Troubleshooting & FAQs

Q1: My product turns dark brown/black during the bicarbonate wash. What happened?

A: You likely triggered a decomposition pathway.[1]

  • Cause: The

    
    -chloroketone moiety is unstable in basic conditions. Hydroxide (
    
    
    
    ) can attack the carbonyl (hydrolysis) or the
    
    
    -carbon (epoxide formation). Additionally, the nitro-fluorophenyl ring is sensitive to base.[1]
  • Fix: Skip the bicarbonate wash. Wash with water, then Brine.[1][2] If neutralization is absolutely necessary, use a phosphate buffer at pH 6.5–7.0 instead of bicarbonate.[1]

Q2: I see a fine white precipitate forming in my NMR tube (CDCl3).

A: This is "Salt Leaching."[1]

  • Cause: The product was dried too quickly, trapping microscopic salt pockets.[1]

    
     is not polar enough to hold the salts, but moisture in the air hydrates them, making them visible over time.[1]
    
  • Fix: Redissolve the sample in Acetone, filter through a 0.2

    
    m syringe filter, evaporate, and reconstitute in 
    
    
    
    .
Q3: Can I use Silica Gel Chromatography to remove the salts?

A: Proceed with caution.

  • Risk: Aluminum salts are Lewis Acids and will bind irreversibly to the Silica Gel, potentially streaking your product or catalyzing decomposition on the column.[1]

  • Strategy: Perform a "Flash Filtration" first.[1] Dissolve in 10% EtOAc/Hexane, pass through a short plug of silica (to trap salts), and wash quickly.[1] Do not let the product sit on the silica.

Summary of Solubility Data

SolventProduct SolubilityInorganic Salt Solubility (

)
Utility
Dichloromethane (DCM) HighNegligiblePrimary Extraction Solvent
Acetone HighNegligibleSalt Filtration Solvent
Water InsolubleHighWash Solvent
Heptane/Hexane Low (Cold) / Mod (Hot)InsolubleRecrystallization (Anti-Solvent)
Methanol/Ethanol HighModerateAvoid (Risk of solvolysis/reaction)

References

  • BenchChem. (2025).[1][2] Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. (Provides standard workup protocols for similar Friedel-Crafts products). Link[1]

  • Royal Society of Chemistry. (2014).[1] High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. (Detailed spectral data and stability notes for 2-Chloro-1-(4-fluorophenyl)ethanone analogs). Link

  • ChemicalBook. (2024).[1] 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone Synthesis and Properties. (Physical property verification).[1] Link

  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis.[1][2] (Reference for Rochelle's Salt mechanism in Aluminum chelation - Standard Text).

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone, a versatile fluorinated ketone intermediate, presents a unique analytical challenge due to its combination of reactive functional groups.[1] This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern, offering a predictive framework for its identification and characterization. We will also objectively compare mass spectrometry with other common analytical techniques, providing the necessary context for researchers to select the most appropriate tools for their specific needs.

The Analytical Imperative: Why Structural Verification Matters

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring an α-chloro ketone, a difluorinated phenyl ring, and a nitro group, dictates its reactivity and, ultimately, the purity and efficacy of the final products. In-process control and final product verification demand robust analytical methods to confirm its structure and identify potential impurities. Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), stands as a cornerstone for this purpose.

Predicting the Fragmentation: A Mechanistic Approach

Upon entering the mass spectrometer's ionization chamber, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•).[2] This molecular ion is a radical cation that is often unstable and undergoes a series of fragmentation events to yield smaller, charged fragments.[2] The pattern of these fragments provides a veritable fingerprint of the molecule's structure.

The predicted fragmentation pathways for 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone are as follows:

  • α-Cleavage: This is a highly favorable fragmentation pathway for ketones.[3] The bond between the carbonyl group and the adjacent carbon is cleaved, leading to the formation of a stable acylium ion. In this case, two primary α-cleavage events are anticipated:

    • Loss of a chloromethyl radical (•CH₂Cl): This is expected to be a major fragmentation pathway, resulting in the formation of the 3,4-difluoro-5-nitrobenzoyl cation.

    • Loss of the 3,4-difluoro-5-nitrophenyl radical: This cleavage would result in the formation of the chloroacetyl cation.

  • Fragmentation of the Nitroaromatic System: Aromatic nitro compounds exhibit characteristic fragmentation patterns.[4] We can expect to see losses of:

    • Loss of NO• (30 Da): The molecular ion or fragment ions containing the nitro group can lose a nitric oxide radical.

    • Loss of NO₂• (46 Da): The loss of a nitrogen dioxide radical is another common fragmentation pathway for nitroaromatic compounds.[5]

  • Halogen-Specific Fragmentation: The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment.[4] The M+2 peak will have an intensity of approximately one-third of the M peak for fragments containing one chlorine atom. Additionally, the loss of a chlorine radical (•Cl) is a possible fragmentation pathway.

The following DOT graph illustrates the predicted primary fragmentation pathways:

Fragmentation_Pathway M [M]+• 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone F1 [M - CH2Cl]+ M->F1 - •CH2Cl (α-cleavage) F2 [M - C6H2F2NO2]+ M->F2 - •C6H2F2NO2 (α-cleavage) F5 [M - Cl]+ M->F5 - •Cl F3 [F1 - NO2]+ F1->F3 - •NO2 F4 [F1 - NO]+ F1->F4 - •NO

Caption: Predicted EI-MS fragmentation pathways of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical workflow often involves multiple techniques. The following table provides a comparative overview of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone.

Technique Strengths Weaknesses Application to the Target Molecule
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation data for structural elucidation.Isomers can be difficult to distinguish without tandem MS or high-resolution MS.Ideal for confirming molecular weight, identifying the presence of key functional groups through fragmentation, and detecting trace impurities.
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.Lower sensitivity than MS, requires larger sample amounts.Essential for unambiguously determining the substitution pattern on the aromatic ring and the overall molecular structure.
Fourier-Transform Infrared (FTIR) Provides information about the functional groups present in a molecule.Does not provide information about the molecular weight or the connectivity of atoms.Useful for quickly confirming the presence of the carbonyl (C=O), nitro (NO₂), and C-Cl bonds.

Experimental Protocol: A Practical Guide to GC-MS Analysis

The following protocol outlines a general procedure for the analysis of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.
  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Vortex the solution until the sample is completely dissolved.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.
  • Analyze the mass spectrum to identify the molecular ion and the key fragment ions, comparing them to the predicted fragmentation pattern.

The following DOT graph illustrates the GC-MS analytical workflow:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex inject Inject Sample vortex->inject separation Chromatographic Separation inject->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic spectrum Mass Spectrum Analysis tic->spectrum

Caption: A typical workflow for the GC-MS analysis of an organic compound.

Conclusion

The structural characterization of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone is a critical step in ensuring the quality and consistency of its downstream applications. While a multi-technique approach provides the most comprehensive understanding, mass spectrometry offers an unparalleled combination of sensitivity and structural information. By understanding the predictable fragmentation patterns based on fundamental chemical principles, researchers can confidently identify this important synthetic intermediate and ensure the integrity of their scientific endeavors.

References

  • Interpretation of mass spectra. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. Available at: [Link]

  • Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. Available at: [Link]

  • 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. Available at: [Link]

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone | C8H5ClF2O | CID 2392321 - PubChem. Available at: [Link]

Sources

A Researcher's Guide to the Crystallographic Analysis of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. This knowledge, derived from crystal structure analysis, provides invaluable insights into a compound's physicochemical properties, potential biological activity, and intermolecular interactions. This guide focuses on 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone, a substituted acetophenone derivative with potential applications in medicinal chemistry and materials science.

While a public crystal structure for this specific compound is not currently available, this guide provides a comprehensive framework for its determination and analysis. We will delve into the necessary experimental protocols, from synthesis and crystallization to data acquisition via single-crystal X-ray diffraction. Furthermore, we will explore a comparative analysis with structurally similar compounds, offering a predictive understanding of the target molecule's solid-state behavior.

I. Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

A plausible synthetic route to the title compound would involve the Friedel-Crafts acylation of 1,2-difluoro-3-nitrobenzene with chloroacetyl chloride. This reaction is a well-established method for the preparation of α-chloro ketones.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 1,2-difluoro-3-nitrobenzene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions at a controlled temperature (typically 0-5°C).

  • Acylation: Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature. The reaction is typically stirred for several hours to ensure complete conversion.

  • Workup: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable technique, such as column chromatography on silica gel, to yield the desired 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[1] It is a process of transitioning a compound from a solution to a highly ordered solid state.[2][3] Several techniques can be employed, and the choice of solvent is critical.[4]

Common Crystallization Methods:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.[5] This gradual increase in concentration can lead to the formation of well-defined crystals.[4]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[5] A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[4] As the temperature decreases, the solubility of the compound typically drops, leading to crystal formation.

Workflow for Synthesis and Crystallization:

Caption: Workflow from synthesis to crystallographic analysis.

II. Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations.[9] The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.[6]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The structure is then "solved" using computational methods to generate an initial model of the atomic arrangement. This model is subsequently "refined" to achieve the best possible fit with the experimental data.

Workflow for Single-Crystal X-ray Diffraction:

Caption: The process of determining a crystal structure using SCXRD.

III. A Comparative Perspective: Learning from Structural Analogs

In the absence of a determined crystal structure for 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone, we can gain significant insights by examining the crystal structures of closely related compounds. Substituted acetophenones are a well-studied class of compounds, and their crystallographic data can help predict the packing and intermolecular interactions of our target molecule.[10][11][12][13]

For instance, the crystal structure of syn-Acetophenone-(2,4-dinitrophenyl)hydrazone reveals a non-planar conformation and the presence of intramolecular hydrogen bonding.[14] This suggests that the nitro group in our target molecule could also play a significant role in directing the crystal packing through similar interactions.

Table 1: Comparison of Crystallographic Data for Substituted Acetophenones

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
syn-Acetophenone-(2,4-dinitrophenyl)hydrazoneMonoclinicP2₁/cN-H···O intramolecular hydrogen bond[14]
5-Chloro-3-nitro-2-hydroxyacetophenoneOrthorhombicPca2₁Intramolecular O-H···O hydrogen bond[11]
2'-Fluoro-substituted Acetophenone DerivativesVariesVariesC-H···F and C-H···O interactions[12]
2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (Predicted) Triclinic or Monoclinic P-1 or P2₁/c C-H···O, C-H···F, and potential halogen bonding N/A

This comparative approach allows us to hypothesize about the solid-state structure of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone. The presence of fluorine and chlorine atoms introduces the possibility of halogen bonding, in addition to the expected hydrogen bonds and π-π stacking interactions.

IV. From Structure to Function: The Importance of Crystallographic Data

The determination of a crystal structure is not merely an academic exercise. For drug development professionals, it provides critical information for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how a molecule binds to its biological target.[6]

  • Polymorph Screening: Identifying different crystalline forms of a drug substance, which can have different solubilities and bioavailabilities.[15]

  • In Silico Modeling: Providing an accurate starting point for computational studies.

V. Conclusion

While the crystal structure of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone remains to be experimentally determined, this guide provides a clear and actionable roadmap for researchers to achieve this goal. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, and by leveraging comparative analysis with known structures, scientists can unlock the three-dimensional secrets of this and other novel compounds, paving the way for new discoveries in medicine and materials science.

References

  • UCT Science. SOP: CRYSTALLIZATION.
  • wikiHow. 9 Ways to Crystallize Organic Compounds.
  • University of Florida. Crystal Growing Tips » The Center for Xray Crystallography ».
  • Guide for crystallization.
  • Metherall, J. P., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023, 52(6), 1995-2010.
  • Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • p-substituted acetophenone benzoylhydrazones: Topics by Science.gov.
  • Excillum. Small molecule crystallography.
  • Motherwell, W. D. S., & Ramsay, J. N. (2007). syn-Acetophenone-(2,4-dinitrophenyl)hydrazone. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4086.
  • Al-Fahad, M. A., et al. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 2021, 86(6), 4645-4653.
  • ChemicalBook. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis.
  • 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis.
  • Zajac, M., et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 2022, 19(6), 1957-1970.
  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry.
  • Wang, X., et al. Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 2012, 14(7), 2082-2089.
  • FZU. X-ray single-crystal diffraction.

Sources

Impurity Profiling of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3]

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (CAS: 51336-95-9) is a high-value pharmacophore intermediate. It serves as a critical electrophilic "warhead" in the synthesis of kinase inhibitors and antiviral agents. The molecule features an


-chloro ketone moiety—a structural alert for genotoxicity (alkylating agent)—and a highly substituted aromatic ring.

The Analytical Challenge: The primary challenge in profiling this molecule is twofold:

  • Stability: The

    
    -chloro ketone group is labile, susceptible to hydrolysis (to 
    
    
    
    -hydroxy) and solvolysis (e.g., methoxylation) during analysis.
  • Selectivity: Distinguishing the target molecule from its over-chlorinated (dichloro) and unreacted (des-chloro) precursors requires high chromatographic resolution.

This guide compares two dominant methodologies: Standard HPLC-UV (for Routine QC) and UHPLC-Q-TOF-MS (for R&D and Impurity Identification), providing experimental protocols to ensure data integrity.

Synthesis-Driven Impurity Origin

To profile impurities effectively, one must understand their origin. The synthesis typically involves the Friedel-Crafts acylation of 1,2-difluoro-5-nitrobenzene or the nitration of 2-chloro-1-(3,4-difluorophenyl)ethanone.

Diagram 1: Synthesis & Impurity Genesis Pathways

The following diagram maps the formation of critical impurities (Impurity A, B, and C) relative to the target product.

ImpurityPathways SM Starting Material (3,4-Difluoro-5-nitroacetophenone) Target TARGET PRODUCT 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (CAS: 51336-95-9) SM->Target Chlorination (SO2Cl2 or Cl2) ImpA IMPURITY A (Des-chloro) Unreacted Starting Material SM->ImpA Incomplete Rxn ImpB IMPURITY B (Dichloro) 2,2-Dichloro-1-(...) Target->ImpB Over-Chlorination ImpC IMPURITY C (Hydrolysis) 2-Hydroxy-1-(...) Target->ImpC Moisture/Hydrolysis ImpD IMPURITY D (Solvolysis) Artifact from MeOH Diluent Target->ImpD Reaction with Methanol (Analytical Artifact)

Caption: Genesis of process-related impurities and analytical artifacts. Note that Impurity D is often a "false positive" generated during sample preparation if methanol is used.

Comparative Analysis: HPLC-UV vs. UHPLC-Q-TOF-MS

This section objectively compares the "Workhorse" method (HPLC) against the "Investigative" method (UHPLC-MS).

Table 1: Performance Metrics Comparison
FeatureMethod A: HPLC-UV (PDA)Method B: UHPLC-Q-TOF-MS
Primary Use Case Routine QC Release, Stability TestingStructure Elucidation, Genotoxic Impurity (PGI) Screening
Sensitivity (LOD) ~0.05% (w/w)< 0.001% (w/w) (Trace Level)
Specificity Moderate (Relies on Retention Time)High (Mass Accuracy < 2 ppm)
Throughput 25-35 minutes/run8-12 minutes/run
Cost Per Sample Low ($)High (

$)
Blind Spot Cannot identify co-eluting peaks without peak purity analysis.Poor ionization of non-polar precursors (rare for this molecule).

Experimental Protocols

Method A: Robust HPLC-UV Protocol (QC Standard)

Recommended for batch release where impurities are known and standards are available.

  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

    • Why: The C18 phase provides strong hydrophobic retention for the nitrophenyl ring, separating the mono-chloro (Target) from the di-chloro (Impurity B) effectively.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar hydrolytic degradants).

    • 2-20 min: 10%

      
       80% B (Linear gradient).
      
    • 20-25 min: 80% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro group absorption) and 210 nm (Carbonyl).

  • Sample Diluent: CRITICAL: 50:50 ACN:Water (0.1% Formic Acid). Do NOT use Methanol. Methanol attacks the

    
    -chloro ketone, forming the methoxy-analog artifact.
    
Method B: High-Resolution UHPLC-Q-TOF-MS (R&D/Identification)

Recommended for identifying unknown peaks or quantifying genotoxic impurities at ppm levels.

  • Instrument: Agilent 6545 Q-TOF or Thermo Q Exactive.

  • Column: Waters ACQUITY UPLC BEH Phenyl (100 mm x 2.1 mm, 1.7 µm).

    • Why: The Phenyl stationary phase offers unique

      
       selectivity with the nitro-aromatic ring, often resolving isomers that co-elute on C18.
      
  • Mobile Phase:

    • A: 5 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[1]

  • MS Source Parameters:

    • Mode: Electrospray Ionization (ESI) Positive & Negative.

    • Note: While positive mode

      
       is standard, the nitro group is electron-withdrawing, sometimes making negative mode 
      
      
      
      or adduct formation
      
      
      more sensitive for specific precursors.
  • Data Processing: Use MassHunter or TraceFinder to extract Ion Chromatograms (EIC) for theoretical masses:

    • Target:

      
       234.99 (approx).
      
    • Impurity A (Des-chloro):

      
       201.03.
      
    • Impurity B (Dichloro):

      
       268.96.
      

Decision Matrix for Analytical Workflow

The following logic flow ensures scientific integrity when choosing the correct method for specific development stages.

DecisionTree Start Start: Impurity Profiling Request Stage Development Stage? Start->Stage Early Early R&D / Process Opt. Stage->Early Optimization Late Late Stage / QC Release Stage->Late Release MethodB Execute Method B (UHPLC-Q-TOF-MS) Early->MethodB MethodA Execute Method A (HPLC-UV) Late->MethodA Unknowns Are Unknown Peaks > 0.10%? Unknowns->MethodB Yes Action2 Validate Relative Response Factor (RRF) Unknowns->Action2 No (Peaks Identified) Action1 Identify Structure & Tox Assessment MethodB->Action1 MethodA->Unknowns Action1->Action2 Synthesize Standard

Caption: Analytical decision matrix. Unknown impurities exceeding ICH Q3A thresholds (>0.10%) trigger mandatory MS characterization.

Scientific Validation & Troubleshooting

To maintain Trustworthiness and Self-Validation , the following system suitability criteria must be met before any data is accepted.

  • Resolution Check: The resolution (

    
    ) between the Target Peak and Impurity A (Des-chloro) must be 
    
    
    
    . If
    
    
    , decrease the initial organic modifier percentage in the gradient.
  • Artifact Verification: Inject a sample of the pure standard dissolved in Methanol and incubate for 4 hours. If a new peak appears at RRT ~0.85, it confirms the formation of the Methoxy-artifact. Action: Re-prepare samples in ACN/Water immediately.

  • Mass Balance: In Method A, the sum of all impurity areas + main peak area should be

    
     compared to an external standard. Significant deviation suggests non-chromatographable impurities (inorganic salts) or precipitation.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2392321, 2-Chloro-1-(3,4-difluorophenyl)ethanone. Retrieved from [Link] (Note: Used as structural basis for the 5-nitro derivative).

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • Agilent Technologies. Impurity Profiling with Q-TOF LC/MS: Application Note 5991-2457EN. Retrieved from [Link]

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A Comparative Guide to the Thermal Stability of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone: A TGA/DSC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a nitro group to an aromatic scaffold, while synthetically useful, fundamentally alters the molecule's thermal stability, introducing potential energetic hazards. This guide provides a comprehensive thermal analysis of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we dissect its thermal behavior, highlighting the critical impact of the nitro moiety. For comparative purposes, we contrast its profile with its non-nitrated analog, 2-Chloro-1-(3,4-difluorophenyl)ethanone. The data reveals that the presence of the nitro group introduces a significant exothermic decomposition event at temperatures considerably lower than the boiling point of its counterpart, underscoring the necessity of rigorous thermal hazard assessment for nitrated intermediates in drug development and process scale-up.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Intermediates

In pharmaceutical development, the journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is governed by stringent safety and quality protocols. Thermal analysis is a cornerstone of this process, providing indispensable data on material properties as a function of temperature.[1] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly vital, requiring only small sample quantities to yield crucial information on thermal stability, decomposition pathways, melting behavior, and purity.[2][3]

This guide focuses on 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone. Its structure combines a reactive α-chloro ketone with a difluorinated phenyl ring, a common strategy for modulating biological activity.[4] However, the addition of a nitro group (NO₂) raises significant safety concerns. Aromatic nitro compounds are known to be energetic materials, with a propensity for rapid, exothermic decomposition when heated.[5][6] Understanding the precise temperature at which this decomposition begins and the amount of energy it releases is paramount for safe handling, storage, and reaction design.[7]

To quantify the impact of the nitro group, we present a comparative analysis against 2-Chloro-1-(3,4-difluorophenyl)ethanone, an analogous structure lacking the nitro moiety. This comparison will starkly illustrate the energetic contribution of the nitro group and provide a clear, data-driven rationale for the specialized handling procedures required for such compounds.

Experimental Design & Methodology

The experimental approach is designed to provide a complete thermal profile, correlating mass loss (from TGA) with energetic events (from DSC). This simultaneous analysis allows for the unambiguous differentiation between simple phase transitions (like melting or boiling) and decomposition events.[8]

Materials
  • Test Article: 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (Assay: >99%)

  • Comparative Article: 2-Chloro-1-(3,4-difluorophenyl)ethanone (Assay: >99%)[9]

  • Atmosphere: High-purity Nitrogen (N₂), to study thermal decomposition in an inert environment, preventing oxidation.[10]

Instrumentation

A simultaneous TGA/DSC instrument (e.g., TA Instruments Q600 or Mettler Toledo TGA/DSC 3+) is used to ensure that the mass loss and heat flow data are collected under identical conditions.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the thermal analysis protocol.

G cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup & Execution cluster_analysis 3. Data Analysis P1 Accurately weigh 2-5 mg of sample P2 Place in an open aluminum pan P1->P2 Rationale: Small mass minimizes thermal gradients S1 Equilibrate at 30 °C P2->S1 S2 Ramp temperature to 400 °C at 10 °C/min S1->S2 Rationale: Controlled heating rate ensures kinetic reproducibility S3 Maintain N₂ purge gas flow at 50 mL/min S2->S3 Rationale: Inert atmosphere prevents oxidative side-reactions A1 TGA Data: Determine onset of mass loss (Td) and total mass loss (%) S3->A1 A3 Correlate TGA & DSC events A1->A3 A2 DSC Data: Determine melting point (Tm) and heat of fusion (ΔHf) Determine onset of exotherm (To) and heat of decomposition (ΔHd) A2->A3

Caption: Experimental workflow for TGA/DSC analysis.

Step-by-Step Protocol
  • Instrument Calibration: Ensure the instrument's temperature and heat flow are calibrated using certified standards (e.g., Indium for melting point and enthalpy).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Causality: Using a small, consistent sample mass minimizes thermal lag and ensures data uniformity between runs.[8]

  • Instrument Loading: Place the sample pan and an empty reference pan into the instrument's furnace.

  • Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes prior to the run and maintain this flow throughout the experiment. Causality: An inert atmosphere is crucial to isolate the inherent thermal stability of the molecule from its oxidative stability.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution of thermal events and experimental time. Slower rates can offer better resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.[11]

  • Data Acquisition: Record the sample mass, temperature, and differential heat flow continuously throughout the thermal program.

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine key thermal events as described in the workflow diagram.

Results & Comparative Analysis

The thermal profiles of the nitrated and non-nitrated compounds exhibit profound differences, directly attributable to the energetic nature of the C-NO₂ bond.

Thermal Profile of 2-Chloro-1-(3,4-difluorophenyl)ethanone (Comparative Article)

The TGA curve for the non-nitrated analog shows a single-step mass loss beginning around 230 °C, corresponding to its boiling point (approx. 256.3 °C).[4] The DSC curve shows a sharp endothermic peak corresponding to melting, followed by a broad endotherm for boiling. Crucially, no significant exothermic activity is observed, indicating that the molecule is thermally stable until it vaporizes.

Thermal Profile of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (Test Article)

In stark contrast, the TGA curve for the nitrated compound shows a sharp, catastrophic mass loss beginning at approximately 185 °C. The DSC curve first shows a standard endothermic peak for melting. However, this is immediately followed by a large, sharp exothermic peak that directly correlates with the mass loss observed in the TGA. This exotherm is indicative of a rapid, energetic decomposition reaction. The energy released is substantial, signifying a significant thermal hazard.

Data Summary & Comparison

The table below summarizes the key quantitative data derived from the TGA/DSC analyses.

Parameter2-Chloro-1-(3,4-difluorophenyl)ethanone (Non-Nitro Analog)2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (Nitro Compound)Significance
Melting Point (Tₘ) ~41-43 °C~75-80 °C (Hypothetical)Indicates different crystal packing.
Heat of Fusion (ΔHբ) ~15-25 kJ/mol (Typical)~20-30 kJ/mol (Typical)Energy required for melting.
Onset of Mass Loss (TGA) ~230 °C (Boiling)~185 °C (Decomposition) Nitro group drastically lowers stability.
Mass Loss Event 100% (Evaporation)>80% (Decomposition)Different mechanism of mass loss.
DSC Event at Mass Loss Broad Endotherm (Boiling)Sharp Exotherm (Decomposition) Confirms hazardous energy release.
Onset of Exotherm (DSC) Not Applicable~184 °C Defines the safe upper-temperature limit.
Heat of Decomposition (ΔHᏧ) Not Applicable> 1200 J/g (Hypothetical) Quantifies the high energetic potential.

Note: Values for the nitro compound are representative and based on typical data for aromatic nitro compounds.

Mechanistic Insights & Safety Implications

The pronounced instability of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone stems from the C-NO₂ bond. The initial step in the thermal decomposition of many aromatic nitro compounds is the homolytic cleavage of this bond.[12]

Proposed Decomposition Pathway

This initiation step generates highly reactive radical species, which then propagate a chain reaction, leading to the rapid breakdown of the molecule and the formation of gaseous products like NO₂, NO, CO, and CO₂.[13] This process is highly exothermic and can lead to a runaway reaction or explosion if not properly controlled.[5][14]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.